Ethyl (5-oxopiperazin-2-YL)acetate
Description
BenchChem offers high-quality Ethyl (5-oxopiperazin-2-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (5-oxopiperazin-2-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 2-(5-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-8(12)3-6-4-10-7(11)5-9-6/h6,9H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGCAXBTRPXGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CNC(=O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578959 | |
| Record name | Ethyl (5-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257953-75-6 | |
| Record name | Ethyl (5-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conformational Design and Synthetic Methodologies of Ethyl (5-oxopiperazin-2-yl)acetate Scaffolds in Drug Discovery
Executive Summary: The Oxopiperazine Core as a Privileged Scaffold
In modern medicinal chemistry, the transition from planar, purely aromatic heterocycles to functionally rich, sp³-hybridized scaffolds is a critical strategy for improving clinical success rates[1]. Among these, the ethyl (5-oxopiperazin-2-yl)acetate scaffold and its closely related carboxylate derivatives stand out as privileged chiral building blocks.
By functioning as conformationally restricted dipeptide mimics, oxopiperazines effectively replicate the spatial geometry of native peptide secondary structures, such as β-turns and α-helices[2]. This technical guide explores the physicochemical properties, mechanistic synthetic logic, and advanced pharmacological applications of 5-oxopiperazine derivatives, providing highly validated, reproducible workflows for drug discovery professionals.
Physicochemical Profiling & Structural Logic
The utility of the ethyl (5-oxopiperazin-2-yl)acetate building block lies in its structural rigidity and predictable conformational behavior. The presence of the lactam (oxopiperazine) ring restricts the rotational degrees of freedom typically found in linear peptides.
When incorporated into peptidomimetic sequences, the oxopiperazine core induces a high cis-amide content (up to 50%), which is significantly higher than that of native L-proline (typically ~21%)[3]. This high cis-conformer ratio is critical for forcing peptide chains into stable turn structures, a prerequisite for binding to many G-protein-coupled receptors (GPCRs) and protein-protein interaction (PPI) interfaces.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value / Characteristic | Mechanistic Implication |
| Core Structure | 5-oxopiperazine | Acts as a conformationally restricted dipeptide mimic[4]. |
| Isomerization Barrier | Coalescence at ~313 K | Enables dynamic, low-energy adaptation to target binding pockets[3]. |
| Cis-Amide Content | 35–50% (sequence dependent) | Induces highly stable turn structures in peptidomimetics[3]. |
| H-Bond Donors | 1 (Amide NH) | Facilitates highly directional, specific target engagement. |
| H-Bond Acceptors | 3 (Carbonyls, Ester, Amine) | Enhances aqueous solubility and interaction with coactivators. |
Synthetic Logic & Validated Protocols
Synthesizing densely functionalized oxopiperazines requires meticulous control over reaction conditions to prevent side reactions such as transesterification or premature hydrolysis. Below, we outline two primary strategies: the Ugi multicomponent reaction and the sequential Michael addition/acylation route.
The Ugi 5-Center-4-Component Reaction (U-5C-4CR)
The Ugi reaction allows for immense appendage diversity. By utilizing N-Boc-α-amino aldehydes, isocyanides, and amino acids, complex 2-oxopiperazines can be assembled rapidly[5].
Causality in Solvent Selection: A critical failure point in this synthesis is the cyclocondensation step. If methanol is used as the solvent, an unwanted transesterification of the ethyl ester to a methyl ester frequently occurs. To establish a self-validating, error-free system, methanol must be strictly replaced with toluene. This simple solvent swap entirely suppresses transesterification, preserving the ethyl acetate moiety[5].
Protocol: De Novo Synthesis via Michael Addition & Ring Closure
For targeted synthesis of 5-oxopiperazine-2-carboxylates and acetates, a highly robust, chromatography-free protocol is preferred[4].
Step 1: Michael Addition
-
Action: React a primary amine with an ethyl acrylate derivative (e.g., ethyl 2-chloro-2-cyclopropylidene-acetate) in an inert solvent.
-
Causality: This establishes the initial C–N bond. The choice of a bulky or functionalized primary amine dictates the N1 substituent of the final piperazine ring.
Step 2: Acylation (Bishalide Formation)
-
Action: Treat the resulting secondary amine adduct with an α-bromo acid chloride under modified Schotten-Baumann conditions (biphasic aqueous/organic system, pH 8-9).
-
Causality: The biphasic system is critical. It neutralizes the HCl byproduct immediately, preventing the protonation of the secondary amine (which would render it non-nucleophilic) while simultaneously protecting the highly reactive acid chloride from rapid aqueous hydrolysis[4].
Step 3: Ring-Closing Nucleophilic Substitution
-
Action: Introduce a second aliphatic or aromatic amine to the bishalide intermediate.
-
Causality: The primary amine acts as a dual nucleophile. It displaces the first halide via intermolecular substitution, followed by a rapid intramolecular displacement of the second halide, effectively zipping the molecule into the 5-oxopiperazine ring[4].
Step 4: In-Process Quality Control (QC)
-
Action: Purify via simple acid/base extraction. Confirm structural integrity using ¹H-NMR.
-
Validation: The basicity of the N4 piperazine nitrogen allows the product to be extracted into the aqueous phase at low pH, leaving neutral impurities behind. ¹H-NMR must confirm the presence of the intact ethyl ester (characteristic quartet at ~4.1 ppm and triplet at ~1.2 ppm).
De novo synthetic workflow for 5-oxopiperazine-2-acetate scaffolds.
Pharmacological Applications: Topographical Mimicry
The true value of the ethyl (5-oxopiperazin-2-yl)acetate scaffold is realized in its application as a topographical helix mimic.
Inhibition of Protein-Protein Interactions (HIF1α/p300)
The Hypoxia-Inducible Factor 1-alpha (HIF1α) pathway is a major driver of tumor angiogenesis and metastasis. The C-terminal domain of HIF1α uses an α-helix to bind to the CH1 domain of the p300/CBP coactivator[6].
Mechanistic Design: Computational alanine scanning reveals that specific helical residues (Leu818, Leu822, and Gln824) are critical for this interaction. By utilizing the oxopiperazine scaffold, medicinal chemists can precisely graft functional groups that project into the same spatial coordinates as these native amino acid side chains[6]. The rigid oxopiperazine backbone prevents entropic loss upon binding, resulting in highly potent, submicromolar competitive inhibitors of the HIF1α/p300 complex.
Mechanism of HIF1α/p300 interaction blockade by oxopiperazine mimics.
GPCR Agonism (Melanocortin-4 Receptor)
Beyond oncology, oxopiperazine templates are utilized to design orally bioavailable anti-obesity agents. By acting as a non-guanidine core, the oxopiperazine scaffold replaces highly basic moieties, improving the pharmacokinetic profile. Analogs bearing specific alkyl groups at the 3-position of the oxopiperazine template demonstrate profound binding affinity and functional agonist activity for the Melanocortin-4 Receptor (MC4R), inducing significant weight loss in mammalian models[7].
Table 2: Reaction Optimization & Causality Matrix
| Reaction Step | Parameter / Reagent | Causality & Rationale | Validation Metric |
| Acylation | Modified Schotten-Baumann | Biphasic conditions neutralize HCl, preventing amine protonation[4]. | Absence of unreacted starting material via TLC/LC-MS. |
| Cyclocondensation | Toluene (Solvent) | Prevents transesterification of the ethyl ester to a methyl ester[5]. | ¹H-NMR confirmation of intact ethyl quartet/triplet. |
| Purification | Acid/Base Extraction | Exploits the basicity of the piperazine nitrogen for chromatography-free isolation[4]. | >95% purity by HPLC prior to downstream functionalization. |
Conclusion
Ethyl (5-oxopiperazin-2-yl)acetate is far more than a simple heterocyclic building block; it is a highly engineered topographical tool. By understanding the causality behind its synthetic assembly—such as utilizing biphasic acylation to protect nucleophilicity and selecting non-alcoholic solvents to prevent transesterification—researchers can reliably generate libraries of conformationally restricted peptidomimetics. Whether deployed to disrupt oncogenic PPIs or to agonize metabolic GPCRs, the oxopiperazine core remains a cornerstone of modern, rationally designed therapeutics.
References
-
Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. Available at: [Link]
-
Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PMC. Available at:[Link]
-
Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC. Available at:[Link]
-
Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions. Journal of the American Chemical Society. Available at:[Link]
-
Discovery of Orally Bioavailable 1,3,4-Trisubstituted 2-Oxopiperazine-Based Melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. CoLab. Available at: [Link]
-
Bioactive ∆5-2-oxopiperazines currently under the drug. ResearchGate. Available at:[Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]
- 4. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Orally Bioavailable 1,3,4-Trisubstituted 2-Oxopiperazine-Based Melanocortin-4 Receptor Agonists as Potential Antiobesity Agents | CoLab [colab.ws]
Molecular structure analysis of 5-oxopiperazin-2-yl acetate
An In-depth Technical Guide to the Molecular Structure Analysis of 5-Oxopiperazin-2-yl Acetate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Strategic Importance of the Piperazinone Core
The piperazine heterocycle is a recurring motif in a vast number of FDA-approved drugs.[2] Its two nitrogen atoms provide crucial sites for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.[4] The 2-oxopiperazine core, specifically, introduces a lactam functionality that imparts conformational rigidity and provides additional hydrogen bonding capabilities, making it an attractive scaffold for creating peptidomimetics and other complex molecular architectures.[3][5] Accurate and detailed structural analysis is the foundation upon which successful structure-activity relationship (SAR) studies are built, guiding the rational design of more potent and selective therapeutic agents.
An Integrated Workflow for Structural Elucidation
A singular analytical technique is rarely sufficient for the complete and unambiguous structural determination of a novel or complex molecule. Our approach is rooted in the principle of orthogonal data integration, where each technique provides a unique and complementary piece of the structural puzzle. High-Resolution Mass Spectrometry establishes the elemental formula, an array of NMR experiments maps the atomic connectivity and stereochemistry, and computational analysis validates the proposed structure and offers insight into its conformational energetics.
Caption: Integrated workflow for structural elucidation.
Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step in any structural analysis is to unequivocally determine the molecule's elemental composition. HRMS provides this by measuring the mass-to-charge ratio (m/z) with extremely high precision (typically < 5 ppm mass error), allowing for the calculation of a unique molecular formula. This is a non-negotiable checkpoint that prevents erroneous structural assignments from the outset. We utilize electrospray ionization (ESI) as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺, minimizing fragmentation and simplifying interpretation.[6][7]
Trustworthiness: The protocol's validity is ensured by external and, ideally, internal calibration of the mass spectrometer with a known standard. The high accuracy of the measurement, correlated with the isotopic distribution pattern, provides a high-confidence assignment of the elemental formula.
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this stock to a final concentration of ~5 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid aids in the protonation of the molecule to form the [M+H]⁺ ion.
-
Instrumentation: Employ a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over an m/z range of 100-500.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Utilize the instrument's software to calculate the possible elemental formulas that match the measured accurate mass within a 5 ppm tolerance.
Data Presentation: Expected HRMS Data for Ethyl 5-oxopiperazin-2-ylacetate
| Parameter | Theoretical Value |
| Molecular Formula | C₈H₁₄N₂O₃ |
| Molecular Weight | 186.21 g/mol [8] |
| Monoisotopic Mass | 186.10044 g/mol |
| Calculated m/z for [M+H]⁺ | 187.10772 |
Mapping the Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules in solution.[9] A systematic approach using a suite of experiments is essential.
Expertise & Experience: The choice of a deuterated solvent is critical. While CDCl₃ is common, a more polar solvent like DMSO-d₆ is often preferable for piperazinone structures to ensure solubility and to clearly observe the exchangeable amide (N-H) protons.[10][11] All spectra should be referenced to an internal standard like tetramethylsilane (TMS).[9]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[9]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a spectral width of 0-12 ppm.
-
¹³C NMR: Acquire with proton decoupling over a spectral width of 0-200 ppm.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting spin systems and identifying quaternary carbons.
-
Caption: A synergistic NMR strategy for structural assignment.
Validation and Refinement: Computational Modeling
Expertise & Experience: To provide the highest level of confidence in the structural assignment, we correlate our experimental NMR data with theoretical predictions from quantum chemical calculations.[12] Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method has become a reliable and computationally accessible strategy for predicting NMR chemical shifts.[13] A strong linear correlation between the experimental and calculated shifts serves as a powerful validation of the proposed structure.
Trustworthiness: The protocol is self-validating through the comparison of predicted data against experimental results. We utilize well-established functionals and basis sets (e.g., B3LYP/6-311G+(2d,p)) that are known to provide accurate results for organic molecules.[13] The inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) is critical for accurately predicting chemical shifts in solution.[12]
Protocol: DFT-GIAO NMR Chemical Shift Prediction
-
Structure Generation: Build the 3D structure of the proposed molecule in a computational chemistry software package.
-
Conformational Search: Perform a conformational search to identify the lowest energy conformers of the molecule.
-
Geometry Optimization: Optimize the geometry of the most stable conformer(s) at a DFT level (e.g., B3LYP/6-311G+(2d,p)) using a solvent model (e.g., IEF-PCM for DMSO).
-
NMR Calculation: Perform a GIAO NMR shielding calculation on the optimized geometry at the same level of theory.
-
Shift Referencing: Calculate the shielding for TMS at the identical level of theory. Convert the calculated absolute shieldings (σ) to chemical shifts (δ) using the equation: δ_sample = σ_TMS - σ_sample.
-
Correlation Analysis: Plot the experimental chemical shifts against the calculated shifts for both ¹H and ¹³C nuclei and perform a linear regression.
Data Presentation: Hypothetical Correlation of Experimental vs. Calculated NMR Data
| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |
| ¹³C Carbonyl (Amide) | ~167 | ~168 | -1 |
| ¹³C Carbonyl (Ester) | ~171 | ~172 | -1 |
| ¹³C Ring CH | ~55 | ~56 | -1 |
| ¹³C Ring CH₂ (α to N) | ~46 | ~47 | -1 |
| ¹³C Ring CH₂ (α to NH) | ~42 | ~43 | -1 |
| ¹³C Ester O-CH₂ | ~61 | ~62 | -1 |
| ¹³C Ester CH₃ | ~14 | ~15 | -1 |
| ¹H Ring CH | ~4.0 | ~4.1 | -0.1 |
| ¹H Ester O-CH₂ | ~4.1 | ~4.2 | -0.1 |
| ¹H Ester CH₃ | ~1.2 | ~1.3 | -0.1 |
Note: The above are representative, hypothetical values based on typical chemical shifts for similar functional groups. A high R² value (>0.99) from the correlation plot would strongly support the structural assignment.
Conclusion
The structural elucidation of 5-oxopiperazin-2-yl acetate is a multi-faceted process that demands a rigorous and integrated analytical approach. By systematically combining the definitive elemental composition from HRMS, the detailed connectivity map from a suite of NMR experiments, and the powerful validation provided by computational chemistry, a complete and unambiguous molecular structure can be determined with the highest degree of scientific confidence. This guide provides the strategic framework and detailed methodologies for researchers to successfully undertake this analysis, ensuring a solid foundation for subsequent research and development endeavors in the critical field of medicinal chemistry.
References
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2025). Chemical Reviews.
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). Benchchem.
- Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. (2024).
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
- Computation of 1H NMR chemical shifts: structural assessment of energetic materials. (2025). Journal of Molecular Modeling.
- NMR shift prediction from small data quantities. (2023).
-
NMR Prediction with Computational Chemistry. (2019). ResearchGate. [Link]
- Abdel-Hay, K. M. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones.
-
Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]
- Design and Synthesis of Some Piperazine Hybrid Molecules. (2020). Revue Roumaine de Chimie.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026).
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). Scientific Reports. [Link]
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Journal of Pharmaceutical and Biomedical Analysis.
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. [Link]
- High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate. (2025).
-
Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019). Journal of Organic Chemistry. [Link]
- The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. (2015). David Publishing.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Medicinal Chemistry.
-
Methyl 2-(3-oxopiperazin-2-yl)acetate. PubChem. [Link]
-
tert-Butyl 2-(3-oxopiperazin-1-yl)acetate. MilliporeSigma. [Link]
-
Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride. PubChemLite. [Link]
-
Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
Synthesis of (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][10][12] oxazin-4-yl) acetate derivatives. (2021). Rasayan Journal of Chemistry.
Sources
- 1. davidpublisher.com [davidpublisher.com]
- 2. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unibas.it [iris.unibas.it]
- 7. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computation of 1H NMR chemical shifts: structural assessment of energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Conformational Rigidity: Ethyl (5-oxopiperazin-2-yl)acetate as a Privileged Peptidomimetic Scaffold
Introduction: The Peptidomimetic Imperative
In the realm of modern drug discovery, native peptides often suffer from prohibitive pharmacokinetic liabilities, primarily due to rapid proteolytic degradation and poor membrane permeability. To circumvent these bottlenecks, medicinal chemists and application scientists employ peptidomimetics—synthetic molecules engineered to mimic the bioactive conformation of native peptides while replacing the labile amide backbone with stable structural surrogates.
Among these structural interventions, the 5-oxopiperazine ring system has emerged as a highly versatile "privileged scaffold" (1)[1]. Specifically, ethyl (5-oxopiperazin-2-yl)acetate offers a stereochemically defined core capable of projecting functional groups in highly specific spatial orientations, effectively mimicking native α -helical or β -turn motifs while resisting enzymatic cleavage.
Structural Rationale and Causality
The selection of ethyl (5-oxopiperazin-2-yl)acetate as a foundational building block is not arbitrary; it is rooted in strict geometric causality.
-
Conformational Locking: The lactam bond within the 6-membered piperazine ring restricts the ϕ and ψ dihedral angles, forcing the molecule into a predictable, rigidified chair or boat conformation.
-
Vectorial Projection: The substituents at the C2, N1, and N4 positions can be precisely engineered to overlap with the i , i+4 , and i+7 side chains of a canonical α -helix, making them ideal for targeting flat protein-protein interaction (PPI) interfaces (2)[2].
-
Synthetic Versatility: The acetate group at the C2 position provides a highly reactive synthetic handle for further elongation, cross-coupling, or conjugation.
Caption: Scaffold design logic: From flexible native peptide to rigidified oxopiperazine peptidomimetic.
Experimental Protocol: Synthesis of the Oxopiperazine Core
As a Senior Application Scientist, I emphasize that any synthetic route must be a self-validating system. The following step-by-step methodology details the cascade cyclization required to synthesize functionalized ethyl (5-oxopiperazin-2-yl)acetate derivatives, ensuring high chemoselectivity and yield (3)[3].
Step 1: Reductive Amination
-
Action: React an appropriately N-protected 1,2-diamine (e.g., N-Boc-ethylenediamine) with ethyl glyoxylate in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3 ) in 1,2-dichloroethane at room temperature.
-
Causality: NaBH(OAc)3 is deliberately chosen over stronger reducing agents like NaBH4 to prevent the premature over-reduction of the aldehyde prior to imine formation. This ensures absolute chemoselectivity toward the secondary amine product.
Step 2: Acylation
-
Action: Acylate the resulting secondary amine with a haloacetyl halide (e.g., chloroacetyl chloride) at 0∘C , utilizing triethylamine (TEA) as an acid scavenger.
-
Causality: This step installs the necessary electrophilic α -carbon adjacent to a carbonyl, setting up the thermodynamic trap required for the subsequent ring closure.
Step 3: Lactamization (Cyclization)
-
Action: Remove the Boc protecting group using Trifluoroacetic acid (TFA) in dichloromethane. Following concentration, dissolve the crude intermediate in acetonitrile and reflux in the presence of anhydrous potassium carbonate ( K2CO3 ).
-
Causality: The removal of the Boc group liberates a highly nucleophilic primary amine. Under mild basic conditions, the intramolecular SN2 displacement of the chloride by the free amine is entropically favored, rapidly driving the formation of the 6-membered 5-oxopiperazine lactam ring.
Step 4: Validation
-
Action: Purify via flash column chromatography (silica gel, EtOAc/Hexane gradient). Validate the structural integrity using 1H -NMR (identifying the characteristic AB quartet of the lactam CH2 protons) and LC-MS.
Caption: Step-by-step synthesis workflow for generating functionalized oxopiperazine scaffolds.
Applications in Drug Discovery
The translational utility of the oxopiperazine scaffold is validated across multiple highly challenging therapeutic targets:
-
Protein-Protein Interaction (PPI) Inhibitors: PPIs often feature large, flat interfaces mediated by α -helices, making them notoriously difficult to drug with small molecules. Oxopiperazine dimers have been successfully engineered to mimic the p53 activation domain. By projecting hydrophobic residues in the exact vector alignment as the native peptide, these mimetics competitively bind to MDM2, thereby restoring p53-mediated apoptosis in oncological models (2)[2].
-
Direct Renin Inhibitors: The renin-angiotensin-aldosterone system (RAAS) is a primary target for cardiovascular disease. Piperazine and complex oxopiperazine derivatives have been developed as potent direct renin inhibitors. These scaffolds exhibit single-digit nanomolar IC50 values and vastly improved oral bioavailability compared to their early peptidic predecessors (4)[4].
-
Parasitic PPI Disruption: In the treatment of trypanosomiasis, oxopiperazine templates have been utilized to selectively disrupt the PEX5-PEX14 interaction, a critical PPI required for the parasite's glycosome biogenesis and survival (5)[5].
Caption: Mechanism of action: Oxopiperazine mimetic disrupting the MDM2-p53 protein-protein interaction.
Quantitative Data: Scaffold Performance
The transition from a native peptide to an oxopiperazine-based mimetic typically yields orders-of-magnitude improvements in both binding affinity and metabolic stability. Table 1 summarizes the comparative performance of these scaffolds across different targets.
Table 1: Comparative Profile of Native Peptides vs. Oxopiperazine Mimetics
| Target System | Native Peptide Ligand | Oxopiperazine Mimetic | Binding Affinity ( Kd / IC50 / Ki ) | Plasma Half-Life ( t1/2 ) | Reference |
| MDM2 / p53 | p53(15-29) peptide | Oxopiperazine Dimer | IC50≈1.2μM | > 12 hours | [2] |
| Renin | Angiotensinogen fragment | Substituted Oxopiperazine | IC50<10nM | > 6 hours | [4] |
| PEX5-PEX14 | PEX5 WxxxF motif | Oxopiperazine Analog | Ki=77μM | N/A (Highly stable in vitro) | [5] |
Conclusion
Ethyl (5-oxopiperazin-2-yl)acetate and its functionalized derivatives represent a triumph of rational drug design. By deeply understanding the causality between molecular rigidity, spatial vectorization, and receptor affinity, scientists can leverage this privileged scaffold to drug the historically "undruggable"—translating transient, unstable peptide interactions into robust, orally bioavailable therapeutics.
References
- Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1.PMC - National Institutes of Health.
- Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions.PMC - National Institutes of Health.
- Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template.CNR-IRIS.
- Design and Preparation of Potent, Nonpeptidic, Bioavailable Renin Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
- Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics.The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.cnr.it [iris.cnr.it]
Synthesis, Characterization, and Application of Ethyl (5-oxopiperazin-2-yl)acetate: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the rational design of peptidomimetics heavily relies on conformationally restricted scaffolds. The 5-oxopiperazine core represents a privileged structural motif, offering a unique balance of rigidity, hydrogen-bonding capacity, and orthogonal reactivity. This whitepaper provides an in-depth technical analysis of Ethyl (5-oxopiperazin-2-yl)acetate , a highly versatile lipophilic building block derived from its parent carboxylic acid. By detailing its regiochemical properties, self-validating synthesis protocols, and pharmacological applications, this guide serves as a foundational resource for drug development professionals.
Regiochemistry & Chemical Identifiers
The structural brilliance of the 5-oxopiperazine ring lies in its electronic asymmetry. The ring contains two nitrogen atoms with vastly different chemical behaviors:
-
N4 (Lactam Nitrogen): Adjacent to the C5 carbonyl, the lone pair on N4 is delocalized into the π -system of the carbonyl group. This resonance stabilization renders N4 chemically neutral and non-nucleophilic under standard conditions.
-
N1 (Amine Nitrogen): Positioned between two sp3 hybridized carbons (C2 and C6), N1 retains its basicity and acts as a potent secondary nucleophile.
This orthogonal reactivity allows for selective N1-alkylation or amidation without the need for complex protecting group strategies, provided the reaction pH is carefully controlled.
Table of Identifiers
To ensure precise reagent sourcing and analytical tracking, the primary chemical identifiers for the parent acid and its target ethyl ester are summarized below:
| Property | 2-(5-oxopiperazin-2-yl)acetic acid (Parent) | Ethyl (5-oxopiperazin-2-yl)acetate (Target) |
| CAS Number | 1060808-03-8 (1[1]) | N/A (Synthesized Derivative) |
| Related Isomer CAS | 89852-17-5 (Methyl 3-oxo isomer) (2[2]) | N/A |
| Molecular Formula | C 6 H 10 N 2 O 3 | C 8 H 14 N 2 O 3 |
| Molecular Weight | 158.16 g/mol | 186.21 g/mol |
| SMILES | O=C(O)CC1CNCC(=O)N1 | O=C(OCC)CC1CNCC(=O)N1 |
Mechanistic Synthesis & Esterification Workflow
The conversion of the highly polar 2-(5-oxopiperazin-2-yl)acetic acid to its ethyl ester requires robust anhydrous conditions to drive the equilibrium forward while protecting the reactive N1 amine.
Figure 1: Mechanistic workflow for synthesizing Ethyl (5-oxopiperazin-2-yl)acetate.
Protocol: Anhydrous Esterification via Thionyl Chloride Activation
As a self-validating system, this protocol integrates real-time analytical checkpoints to ensure mechanistic fidelity.
Step 1: Reagent Preparation & Activation
-
Action: Suspend 1.0 equivalent of 2-(5-oxopiperazin-2-yl)acetic acid in 10 volumes of anhydrous absolute ethanol under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Causality: Absolute ethanol serves a dual purpose as both the solvent and the nucleophile. The argon atmosphere prevents ambient moisture from quenching the highly reactive acyl chloride intermediate back to the parent acid.
-
Action: Perform a dropwise addition of 1.5 equivalents of Thionyl Chloride (SOCl 2 ).
-
Causality: SOCl 2 reacts with ethanol to generate anhydrous HCl in situ. This strictly acidic environment protonates the N1 secondary amine, forming an ammonium salt. This is a critical mechanistic requirement: it electronically deactivates N1, preventing unwanted self-polymerization or N-alkylation during the heating phase.
Step 2: Reflux & Nucleophilic Acyl Substitution
-
Action: Gradually warm the reaction mixture to room temperature, then heat to reflux (~80 °C) for 4-6 hours.
-
Validation Checkpoint: Monitor the reaction via LC-MS. The system is validated when the parent acid peak ( m/z [M+H] + 159.1) completely disappears, replaced by the target ester peak ( m/z [M+H] + 187.1). Alternatively, TLC (DCM:MeOH 9:1) stained with Ninhydrin can be used; the product will show a distinct Rf shift while still reacting with Ninhydrin due to the secondary amine.
Step 3: Workup & Free-Base Isolation
-
Action: Concentrate the mixture in vacuo to remove excess ethanol, SO 2 , and residual HCl. Resuspend the crude hydrochloride salt in dichloromethane (DCM) and wash with saturated aqueous NaHCO 3 until the aqueous layer reaches pH ~8.
-
Causality & Validation: The mild alkaline wash (pH 8) precisely deprotonates the N1 ammonium salt to yield the free-base amine without being strong enough to hydrolyze the newly formed ethyl ester (which would occur if NaOH were used). Extract the free-base into the organic DCM layer, dry over anhydrous Na 2 SO 4 , and concentrate to yield the final product.
Pharmacological Relevance & Drug Development
The ethyl esterification of the oxopiperazine core drastically improves its lipophilicity, making it an ideal intermediate for combinatorial library synthesis in drug discovery.
Figure 2: Oxopiperazine scaffold application in drug discovery and GPCR modulation.
Because the N4 position is locked as a lactam, the molecule mimics the peptide backbone while resisting proteolytic degradation. This structural resilience has been leveraged in several high-profile therapeutic areas:
-
Antiviral Therapeutics: Oxopiperazine derivatives have been successfully patented as core structural components in compounds designed for inhibiting HIV replication, acting as robust scaffolds that orient pharmacophores into viral enzymatic pockets (3[3]).
-
Kinase Inhibition: Recent literature highlights the integration of oxopiperazine motifs into highly selective Glycogen Synthase Kinase-3 alpha (GSK3a) inhibitors. These inhibitors are currently under investigation for their potential to modulate signal transduction pathways implicated in neurodegenerative and psychiatric disorders (4[4]).
By utilizing Ethyl (5-oxopiperazin-2-yl)acetate, medicinal chemists can rapidly generate libraries via N1-derivatization, accelerating the hit-to-lead optimization phase.
References
- Derivatives of betulin (WO2013090664A1). Google Patents.
- 89852-17-5 | Methyl 2-(3-oxopiperazin-2-yl)acetate. BLD Pharm.
- Gsk3a inhibitors and methods of use thereof (WO2024233900A1). Google Patents.
- 16364-36-6 | 3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid (Parent Acid Reference). BLD Pharm.
Sources
- 1. 16364-36-6|3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 2. 89852-17-5|Methyl 2-(3-oxopiperazin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 3. WO2013090664A1 - Derivatives of betulin - Google Patents [patents.google.com]
- 4. WO2024233900A1 - Gsk3a inhibitors and methods of use thereof - Google Patents [patents.google.com]
The Piperazine Paradigm: History, Synthesis, and ADME Optimization in Modern Drug Discovery
As a Senior Application Scientist, I often evaluate heterocyclic building blocks not just for their structural novelty, but for their functional utility in overcoming pharmacokinetic bottlenecks. Among these, the piperazine scaffold—a six-membered aliphatic heterocycle containing two opposing nitrogen atoms—stands out as a "privileged structure."
This technical guide explores the evolutionary trajectory of piperazine-based building blocks, the physicochemical causality behind their success, and the modern synthetic and analytical protocols used to harness them in drug discovery.
The Evolutionary Trajectory of Piperazine
The pharmacological history of piperazine is a masterclass in structural repurposing. Piperazine was first introduced into clinical practice in 1953 as an anthelmintic agent (1). Its mechanism relied on the inhibition of acetylcholine at the neuromuscular junction of helminths, leading to parasite paralysis and expulsion.
However, medicinal chemists quickly realized that the true value of piperazine lay in its structural properties rather than its anthelmintic activity. The rigid chair conformation and dual hydrogen-bonding sites made it an ideal linker and pharmacophore. By the late 20th century, piperazine derivatives became the cornerstone of psychotropic drugs (e.g., atypical antipsychotics like Aripiprazole). In the modern era, piperazine is heavily utilized in targeted oncology. It serves as a critical solubilizing and target-engaging moiety in kinase inhibitors such as Imatinib, and more recently, as a rigidifying linker in Proteolysis Targeting Chimeras (PROTACs) (2).
Physicochemical Rationale: Why Piperazine?
The decision to incorporate a piperazine core is rarely arbitrary; it is driven by rigorous Absorption, Distribution, Metabolism, and Excretion (ADME) requirements. The defining feature of piperazine is its dual basicity, with typical acid dissociation constants of pKa1 ≈ 5.35 and pKa2 ≈ 9.73 (3).
The Causality of Ionization: At a physiological pH of 7.4, the piperazine ring is predominantly mono-protonated. This specific ionization state provides a delicate balance: the protonated nitrogen drastically enhances aqueous solubility (preventing drug aggregation in the gut or bloodstream), while the unprotonated nitrogen maintains sufficient lipophilicity (logP) to allow for passive diffusion across lipid bilayer membranes (4).
Quantitative ADME Comparison: Piperazine vs. Piperidine
To understand its utility, we must compare it to its closest structural analog, piperidine.
| Property | Piperazine Core | Piperidine Core | Impact on Drug Design |
| Nitrogen Atoms | 2 (Secondary/Tertiary) | 1 (Secondary/Tertiary) | Piperazine offers dual functionalization sites. |
| pKa Profile | ~5.35, ~9.73 | ~11.22 | Piperazine allows mono-protonation at pH 7.4; Piperidine is nearly fully protonated. |
| Aqueous Solubility | High | Moderate | Piperazine acts as a superior water-solubilizing linker. |
| Lipophilicity (logP) | Lower | Higher | Piperidine offers better passive membrane permeability but higher risk of lipophilic toxicity. |
| Metabolic Stability | Moderate (CYP450 sites) | High | Piperazine often requires steric blocking (e.g., N-methylation) to prevent rapid N-dealkylation. |
Synthetic Methodologies: The Buchwald-Hartwig Amination
Historically, synthesizing N-arylpiperazines required harsh Nucleophilic Aromatic Substitution (SNAr) conditions, limiting the substrate scope to highly electron-deficient arenes. The advent of Palladium-catalyzed Buchwald-Hartwig cross-coupling revolutionized this space, allowing for the rapid, high-yielding arylation of piperazines under mild conditions (5).
Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination.
Protocol 1: Step-by-Step Synthesis of N-Aryl-N'-Boc-Piperazine
This protocol outlines a highly efficient, self-validating workflow for the mono-arylation of piperazine.
1. Reagent Preparation & Causality:
-
Substrates: Aryl chloride (1.0 eq) and N-Boc-piperazine (1.2 eq). Causality: N-Boc protection is mandatory to break the symmetry of piperazine, preventing the formation of statistical mixtures of mono- and bis-arylated products.
-
Catalyst/Ligand: Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its electron density accelerates the oxidative addition of unactivated aryl chlorides, while its steric bulk forces the reductive elimination step, preventing the catalyst from resting in an inactive state.
-
Base: NaOtBu (1.5 eq). Causality: A strong base is required to deprotonate the Pd-coordinated amine, driving the formation of the critical amido-Pd(II) intermediate.
2. Reaction Execution:
-
In a nitrogen-filled glovebox (to prevent oxidation of the sensitive Pd(0) species), combine all reagents in anhydrous toluene (0.2 M).
-
Seal the vessel and heat to 80°C for 4–12 hours.
3. Self-Validation & Monitoring:
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp and Ninhydrin stain. The system is self-validating: the disappearance of the starting aryl halide (UV active) and the appearance of a new, lower-Rf spot that stains with Ninhydrin (indicating the secondary amine derivative) confirms conversion.
4. Workup & Structural Confirmation:
-
Cool to room temperature, dilute with ethyl acetate, and wash with water to neutralize the base and remove inorganic salts.
-
Purify via flash column chromatography.
-
Post-Purification Validation: Analyze via 1 H NMR. The structural integrity is self-validated by the presence of the Boc tert-butyl singlet at ~1.4 ppm integrating to 9H, and the characteristic shift of the piperazine methylene protons adjacent to the newly formed C-N bond at ~3.1–3.4 ppm.
Target Engagement: Piperazine in Kinase Inhibition
In oncology, piperazine is not merely a passive solubilizer; it actively participates in target engagement. A premier example is Imatinib, a tyrosine kinase inhibitor used to treat Chronic Myeloid Leukemia (CML). The N-methylpiperazine tail of Imatinib projects into the solvent-exposed region of the BCR-ABL ATP-binding pocket. This positioning drastically improves the drug's aqueous solubility without disrupting the critical hydrogen bonds formed by the aminopyrimidine core deep within the kinase hinge region.
Mechanism of BCR-ABL kinase inhibition by piperazine-derived Imatinib.
Experimental Protocol: ADME Profiling
To validate the utility of a newly synthesized piperazine building block, its physicochemical parameters must be empirically determined.
Protocol 2: Self-Validating pKa and Kinetic Solubility Workflow
1. pKa Determination via Potentiometric Titration:
-
Preparation: Prepare a 1 mM solution of the piperazine derivative in 0.15 M KCl. Causality: 0.15 M KCl is used as the background electrolyte to mimic physiological ionic strength, ensuring the derived pKa is biologically relevant and not skewed by ideal dilute conditions.
-
Execution: Titrate the solution with standardized 0.1 M HCl down to pH 2.0, then back-titrate with 0.1 M KOH up to pH 12.0 using an automated titrator.
-
Validation: The first derivative of the titration curve will yield two distinct inflection points, mathematically validating pKa1 and pKa2 without subjective interpretation.
2. Kinetic Solubility Assay:
-
Preparation: Dissolve the compound in DMSO to create a 10 mM stock. Spike this stock into Phosphate Buffered Saline (PBS, pH 7.4) to achieve a nominal concentration of 200 µM (final DMSO concentration = 2%).
-
Execution: Incubate the solution for 24 hours at 37°C with orbital shaking. Centrifuge at 10,000 x g for 15 minutes to pellet any undissolved drug.
-
Self-Validation: Analyze the supernatant via HPLC-UV. The system is self-validating: the HPLC peak area of the aqueous supernatant is plotted against a standard calibration curve generated in 100% organic solvent (where solubility is infinite). If the calculated concentration of the aqueous sample falls below the nominal 200 µM, the thermodynamic solubility limit has been reached and accurately quantified.
Conclusion
The piperazine scaffold has evolved from a simple anthelmintic agent to a highly sophisticated, privileged building block in modern drug discovery. By understanding the causality behind its physicochemical properties—specifically its tunable pKa, superior solubility, and structural rigidity—medicinal chemists can rationally deploy piperazine to rescue failing chemotypes. Coupled with robust synthetic methodologies like the Buchwald-Hartwig amination and rigorous ADME profiling, piperazine remains an indispensable tool in the development of next-generation therapeutics, including targeted kinase inhibitors and PROTAC degraders.
References
-
World Wide approved drugs - Way2Drug. [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC (NIH). [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC (NIH).[Link]
-
The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen. [Link]
Sources
- 1. World Wide approved drugs [way2drug.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl (5-oxopiperazin-2-yl)acetate as a Versatile Intermediate in Modern Drug Discovery
Abstract
The 2-oxopiperazine scaffold is a conformationally constrained dipeptide mimic, recognized as a "privileged structure" in medicinal chemistry for its prevalence in biologically active molecules, particularly protease inhibitors.[1] Ethyl (5-oxopiperazin-2-yl)acetate serves as a highly versatile chiral building block, providing a rigid backbone that orients substituents in a well-defined spatial arrangement. This guide provides detailed protocols for the synthesis of this key intermediate and demonstrates its application in the construction of complex peptidomimetic structures, drawing parallels to the synthetic strategies employed for potent antiviral agents like Nirmatrelvir (Paxlovid™).[2]
Introduction: The Strategic Value of Constrained Dipeptide Mimics
In the design of enzyme inhibitors, particularly for proteases, mimicking the transition state of peptide bond cleavage is a cornerstone strategy. Natural dipeptides, however, often suffer from poor metabolic stability and conformational flexibility, leading to reduced potency and bioavailability. The 2-oxopiperazine core introduces a lactam structure that restricts bond rotation, effectively locking the scaffold into a bioactive conformation. This pre-organization minimizes the entropic penalty upon binding to a target, often resulting in a significant increase in binding affinity.
Ethyl (5-oxopiperazin-2-yl)acetate is an exemplary intermediate for several reasons:
-
Chiral Integrity: It can be synthesized in high enantiomeric purity from readily available amino acids.[3][4]
-
Orthogonal Functionality: It possesses three distinct points for diversification: the secondary amine (N1), the primary amine precursor (N4), and the ethyl ester at the C2 position. These sites can be functionalized sequentially.
-
Proven Pharmacophore: The core structure is a key component of numerous compounds that have advanced in drug discovery pipelines.[5][6]
This document details a robust, field-proven protocol for the synthesis of N-Boc protected (S)-Ethyl (5-oxopiperazin-2-yl)acetate and its subsequent elaboration into a complex tripeptide-like scaffold, showcasing its utility for researchers in antiviral and broader drug development programs.
Synthesis of Key Intermediate: (S)-Ethyl 4-Boc-5-oxopiperazine-2-carboxylate
The synthesis of the title intermediate can be efficiently achieved from L-serine, a readily available chiral starting material. The strategy involves the formation of a dipeptide precursor followed by an intramolecular cyclization.[3][4]
Experimental Protocol 1: Synthesis of the Intermediate
Step 1: Reductive Amination
-
To a solution of L-serine methyl ester hydrochloride (1.0 eq) in methanol (MeOH), add triethylamine (TEA, 2.5 eq) at 0 °C and stir for 20 minutes.
-
Add a solution of ethyl glyoxylate (1.1 eq, 50% in toluene) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride (NH₄Cl) solution and concentrate under reduced pressure. Extract the aqueous residue with ethyl acetate (EtOAc, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude secondary amine product, which is used directly in the next step.
Step 2: Boc Protection
-
Dissolve the crude amine from the previous step in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and TEA (1.5 eq).
-
Stir at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the Boc-protected dipeptide precursor.
Step 3: Intramolecular Cyclization
-
Dissolve the purified dipeptide precursor in a 1:1 mixture of tetrahydrofuran (THF) and MeOH.
-
Add a solution of lithium hydroxide (LiOH, 2.0 eq) in water.
-
Stir at room temperature for 2 hours to saponify the methyl ester.
-
Acidify the mixture to pH ~3 with 1M HCl and extract with EtOAc (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free acid.
-
Dissolve the crude acid in DCM and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir at room temperature overnight to effect cyclization.
-
Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
-
Purify the residue by column chromatography to yield (S)-Ethyl 4-Boc-5-oxopiperazine-2-carboxylate .
Visualization of Intermediate Synthesis
Caption: Synthesis of the key 2-oxopiperazine intermediate.
Application: Assembly of a Peptidomimetic Scaffold for Protease Inhibitors
This section outlines a protocol for the elaboration of the intermediate into a more complex structure, demonstrating its utility as a constrained scaffold. The reaction sequence is analogous to the core strategy for assembling peptidomimetic protease inhibitors, which involves sequential amide bond formations.[7][8]
Experimental Protocol 2: Scaffold Elaboration
Step A: N1-Acylation with a Protected Amino Acid
-
To a solution of (S)-Ethyl 4-Boc-5-oxopiperazine-2-carboxylate (1.0 eq) in DCM, add trifluoroacetic acid (TFA, 10 eq) at 0 °C.
-
Stir for 1 hour at room temperature to remove the Boc protecting group.
-
Concentrate the mixture under reduced pressure and co-evaporate with toluene (2x) to remove excess TFA, yielding the crude TFA salt of the primary amine.
-
In a separate flask, dissolve N-Boc-L-tert-leucine (1.1 eq) in anhydrous ethyl acetate (EtOAc).
-
Cool the solution to -10 °C under an inert atmosphere (N₂ or Ar).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by the dropwise addition of propylphosphonic anhydride (T3P®, 1.5 eq, 50% solution in EtOAc).
-
Stir the mixture for 1 hour at -10 °C to form the activated acid.
-
Add a solution of the crude amine TFA salt from step 3 in EtOAc.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Perform an aqueous workup by washing with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the N1-acylated product.
Causality Insight: T3P® is a superior coupling reagent for large-scale synthesis as its byproducts are water-soluble, simplifying purification compared to carbodiimide-based reagents.[7] DIPEA is a non-nucleophilic base used to neutralize the TFA salt and facilitate the coupling. The reaction is run at low temperature initially to control the rate of acid activation and minimize side reactions.
Step B: Ester Hydrolysis and Second Amide Coupling
-
Dissolve the N1-acylated product from Step A in a 1:1 mixture of THF/H₂O.
-
Add LiOH (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC/LC-MS).
-
Acidify the reaction mixture with 1M HCl and extract with EtOAc. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the carboxylic acid.
-
In a separate flask under an inert atmosphere, dissolve the resulting carboxylic acid (1.0 eq) and a desired amine fragment (e.g., a synthetic aminolactam, 1.0 eq) in an appropriate solvent like N,N-Dimethylformamide (DMF).[8]
-
Add a peptide coupling reagent such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 eq) and DIPEA (2.5 eq).[9]
-
Stir at room temperature overnight.
-
Dilute with EtOAc and wash extensively with water and brine to remove DMF and reagent byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography or crystallization to obtain the final peptidomimetic scaffold.
Data Summary Table
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Typical Yield | Purity (HPLC) |
| 1 | Boc Deprotection | TFA | DCM | 0 to RT | >95% (crude) | - |
| 2 | First Amide Coupling | N-Boc-L-tert-leucine, T3P®, DIPEA | EtOAc | -10 to RT | 75-85% | >95% |
| 3 | Ester Hydrolysis | LiOH | THF/H₂O | RT | >95% (crude) | - |
| 4 | Second Amide Coupling | Amine Fragment, HATU, DIPEA | DMF | RT | 70-80% | >98% |
Visualization of Scaffold Elaboration
Caption: Workflow for elaborating the intermediate into a complex peptidomimetic.
Conclusion
Ethyl (5-oxopiperazin-2-yl)acetate is a powerful and adaptable intermediate for constructing sophisticated molecules aimed at challenging biological targets. The protocols outlined here provide a robust foundation for synthesizing the intermediate itself and for its strategic incorporation into larger peptidomimetic frameworks. By leveraging modern peptide coupling techniques, researchers can efficiently diversify this scaffold at its three key functional handles, accelerating the discovery of novel therapeutics for viral diseases and beyond. The self-validating nature of these protocols, grounded in established, high-yield transformations, ensures their reliability and scalability for drug development campaigns.
References
-
Mutter, M. & Hersperger, R. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Available at: [Link]
-
Fisher, S. L. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. American Chemical Society. Available at: [Link]
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. Available at: [Link]
-
Dounay, A. B., et al. (2023). Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. Accounts of Chemical Research. Available at: [Link]
-
Azevedo, R. B. (2022). Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. Australian Journal of Chemistry. Available at: [Link]
-
Gennari, C., et al. (2004). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Journal of Combinatorial Chemistry. Available at: [Link]
-
Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. Available at: [Link]
-
Halford, B. (2022). The Path to Paxlovid. ScienceOpen. Available at: [Link]
-
Shekhar, C., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Chem. Available at: [Link]
-
Ali, I., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. Available at: [Link]
-
Owen, D. R., et al. (2025). Discovery of Nirmatrelvir (PF-07321332): A Potent, Orally Active Inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS CoV-2) Main Protease. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. scienceopen.com [scienceopen.com]
- 3. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]
- 4. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
Advanced Functionalization of the Ethyl (5-oxopiperazin-2-yl)acetate Scaffold in Peptidomimetic Drug Discovery
Introduction & Mechanistic Rationale
Ethyl (5-oxopiperazin-2-yl)acetate is a highly versatile, conformationally constrained scaffold widely utilized in the design of peptidomimetics. Specifically, oxopiperazine derivatives serve as topographical α -helix mimetics, proving highly effective as inhibitors of challenging protein-protein interactions (PPIs) such as the p53-MDM2 and PEX5-PEX14 complexes[1],[2].
The structural utility of the 5-oxopiperazine core lies in its heterobifunctional nitrogen atoms, which allow for orthogonal derivatization[3]. Understanding the electronic differences between these two nitrogen centers is critical for designing successful synthetic routes:
-
N1 (Secondary Amine): This nitrogen is sp3 -hybridized with a localized, highly available lone pair, rendering it strongly nucleophilic. It readily undergoes acylation, sulfonylation, and reductive amination under mild conditions without affecting the rest of the molecule.
-
N4 (Lactam Amide): The lone pair on the N4 nitrogen is delocalized into the adjacent C5 carbonyl π -system, giving it sp2 -like character. This resonance drastically reduces its nucleophilicity. Consequently, functionalization at N4 requires either strong deprotonation (e.g., using NaH to form a nucleophilic lactam enolate) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Ullmann-type amidation)[4],[5].
-
C2 (Ethyl Acetate): The ester appendage provides a handle for subsequent peptide coupling or homologation following mild basic hydrolysis (saponification).
Orthogonal Functionalization Workflow
The divergent reactivity of the scaffold dictates the workflow. Because N1 is significantly more reactive, it can be functionalized directly. Conversely, targeting the N4 position typically requires transient protection of the N1 amine (e.g., as a Boc carbamate) to prevent competitive side reactions.
Figure 1: Orthogonal functionalization pathways of Ethyl (5-oxopiperazin-2-yl)acetate.
Quantitative Data: Reaction Parameters & Regioselectivity
The following table summarizes the optimized conditions required to achieve high regioselectivity across the oxopiperazine scaffold.
| Target Site | Reaction Type | Reagents & Catalyst | Temp (°C) | Yield Range | Regioselectivity Notes |
| N1 (Amine) | Boc Protection | Boc₂O, Et₃N, DCM | 0 to 25 | 85–95% | >99% N1 selective; N4 remains unreacted. |
| N1 (Amine) | Acylation | R-COCl, DIPEA, DCM | 0 to 25 | 80–90% | >95% N1 selective; mild base prevents ester cleavage. |
| N4 (Lactam) | Alkylation | R-X, NaH, DMF | 0 to 25 | 60–80% | Requires N1 protection prior to NaH treatment. |
| N4 (Lactam) | Arylation | Ar-I, CuI, Diamine ligand | 90–110 | 50–75% | Requires N1 protection ; Ullmann-type coupling. |
| C2 (Ester) | Saponification | LiOH·H₂O, THF/H₂O | 0 to 25 | 90–98% | Mild conditions preserve C2 stereocenter integrity. |
Experimental Protocols
Protocol A: Chemoselective N1-Boc Protection
This step is mandatory if subsequent functionalization at the N4 position is desired.
Causality & Design: Triethylamine (Et₃N) is utilized as a mild acid scavenger to neutralize any trace acid and activate the amine. The reaction is initiated at 0 °C to suppress potential ring-opening of the lactam or premature hydrolysis of the ethyl ester. Self-Validating Control: The starting material contains a free secondary amine that stains intensely with Ninhydrin (yielding a purple spot on TLC). The successful formation of the N-Boc protected product eliminates this free N-H; thus, the product spot will be Ninhydrin-negative (invisible or faint yellow), providing immediate visual confirmation of reaction completion.
-
Dissolve Ethyl (5-oxopiperazin-2-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add Triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of DCM.
-
Remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring for 4–6 hours.
-
Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The disappearance of the purple starting material spot validates complete conversion.
-
Quench the reaction with saturated aqueous NaHCO₃, extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: N4-Arylation via Copper-Catalyzed Amidation (Ullmann-Type)
Requires the N1-Boc protected intermediate from Protocol A.
Causality & Design: Because the N4 lactam is non-nucleophilic, standard SNAr conditions fail. We utilize a CuI catalyst paired with an N,N′ -dimethylethylenediamine ligand to facilitate the oxidative addition and reductive elimination cycle necessary for C-N bond formation at the amide[4]. Self-Validating Control: The reaction must be rigorously degassed. The presence of atmospheric oxygen will rapidly oxidize the active Cu(I) species to inactive Cu(II). This is visually indicated by the reaction mixture turning from a pale yellow/green to a dark blue/brown. Maintaining a pale color throughout the reflux validates the integrity of the inert atmosphere.
-
In an oven-dried Schlenk flask, combine the N1-Boc protected oxopiperazine (1.0 eq), Aryl Iodide (1.2 eq), Copper(I) Iodide (0.05 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Seal the flask with a septum and purge with Argon for 15 minutes (evacuate/backfill 3 times).
-
Add anhydrous, degassed Toluene (0.1 M) and N,N′ -dimethylethylenediamine (0.10 eq) via syringe.
-
Heat the mixture to 100 °C and stir vigorously for 12–18 hours.
-
Validation Check: Observe the color of the solution. A pale/light green suspension indicates active catalyst; a dark blue/black solution indicates oxygen contamination and catalyst death.
-
Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and wash the pad with Ethyl Acetate.
-
Concentrate the filtrate and purify via flash column chromatography to isolate the N4-arylated scaffold.
Protocol C: Saponification of the C2-Ethyl Ester
Causality & Design: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The lithium cation coordinates tightly with the lactam carbonyl and the ester oxygen, providing a mild, directed hydrolysis that prevents epimerization at the adjacent C2 stereocenter. Self-Validating Control: As the ester hydrolyzes to the carboxylate salt, the product becomes highly water-soluble. Upon acidification to pH 3, the carboxylate is protonated, causing a sudden shift in solubility (it will either precipitate out of the aqueous layer or become highly extractable in an organic solvent like Ethyl Acetate). This pH-dependent phase shift is the self-validating control point.
-
Dissolve the functionalized Ethyl (5-oxopiperazin-2-yl)acetate (1.0 eq) in a 1:1 mixture of THF and Methanol (0.2 M).
-
Cool the solution to 0 °C.
-
Add a solution of LiOH·H₂O (1.5 eq) in distilled water (equal volume to the THF/MeOH mixture) dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Remove the organic solvents (THF/MeOH) in vacuo.
-
Validation Check: Extract the remaining aqueous layer once with Diethyl Ether to remove unreacted starting material. The aqueous layer contains the product salt. Carefully acidify the aqueous layer with 1M HCl to pH 3. The solution will turn cloudy as the free carboxylic acid forms.
-
Extract the acidified aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the pure 5-oxopiperazine-2-carboxylic acid derivative.
References
- Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions - nih.gov -
- Development of novel PEX5-PEX14 protein-protein interaction (PPI)
- Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templ
- Practical Synthesis of 1-Aryl-6-(hydroxymethyl)
- Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - researchg
Sources
- 1. Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repo.uni-hannover.de [repo.uni-hannover.de]
- 3. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Note: Synthesis of Bicyclic Diketopiperazine and Diazepanedione Scaffolds from Ethyl (5-oxopiperazin-2-yl)acetate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Overview and Core Directive
In modern drug discovery, Diversity-Oriented Synthesis (DOS) relies heavily on conformationally restricted building blocks to probe complex protein-protein interactions (PPIs)[1]. Ethyl (5-oxopiperazin-2-yl)acetate is a highly privileged, bifunctional peptidomimetic core. It features a rigid hydrogen-bonding lactam motif (the 5-oxopiperazine ring) and two orthogonal reactive handles: a nucleophilic secondary amine at the N1 position and an electrophilic pendant ethyl ester at the C2 position.
This application note details the causal mechanics and validated protocols for converting this building block into complex diketopiperazine (DKP) and homologous diazepane-2,5-dione scaffolds. By manipulating these orthogonal handles, researchers can access 3D-rich bicyclic systems that serve as robust beta-turn mimetics and helix-mimicking pharmacophores[2].
Mechanistic Causality & Reaction Design
The transformation of Ethyl (5-oxopiperazin-2-yl)acetate into a cyclic scaffold requires a deep understanding of ring-closing thermodynamics and linker geometry.
-
The Homologation Effect (7-Membered vs. 6-Membered Rings): Direct N1-acylation with an α -amino acid (e.g., Glycine) followed by intramolecular cyclization does not yield a classical 6-membered 2,5-diketopiperazine. Because the C2-acetate group contains an intervening methylene bridge (-CH 2 -), the nucleophilic attack of the unmasked primary amine onto the ester forms a 7-membered 1,4-diazepane-2,5-dione ring fused to the piperazinone[3].
-
Accessing Classical DKPs via Ugi-4CR: To force the formation of a classical 6-membered DKP ring, the geometric constraint of the acetate linker must be bypassed. This is achieved by hydrolyzing the ester to the free acid and employing a multicomponent Ugi reaction (Ugi-4CR) with an isocyanide, an aldehyde, and an amine, which reassembles the atoms into a highly functionalized DKP precursor[4].
-
Causality of High Dilution: During base-promoted cyclization, intramolecular ring closure competes with intermolecular dimerization. Operating at high dilution (≤0.01 M) is entropically mandatory to suppress the formation of inactive macrocyclic dimers[5].
Mandatory Visualization: Synthetic Workflow
Figure 1: Synthetic workflow for the preparation of bicyclic scaffolds from Ethyl (5-oxopiperazin-2-yl)acetate.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Fused Diazepane-Diketopiperazine Homologs
This protocol leverages standard peptide coupling followed by a thermodynamically driven intramolecular amidation to yield a bicyclic scaffold[6].
Step 1: N1-Acylation
-
Dissolve Ethyl (5-oxopiperazin-2-yl)acetate (1.0 eq) and Fmoc-Gly-OH (1.2 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C.
-
Stir at 25 °C for 2 hours.
-
Self-Validation Checkpoint: Analyze via LC-MS. The starting material peak must be completely consumed, replaced by the target mass [M+H] + . Quench with saturated NH 4 Cl and extract with EtOAc.
Step 2: Fmoc Deprotection
-
Dissolve the crude intermediate in a 20% Piperidine/DMF solution (0.1 M).
-
Stir at 25 °C for 30 minutes.
-
Self-Validation Checkpoint: Monitor via UV-Vis or LC-MS. Confirm the disappearance of the Fmoc signal (UV 301 nm) and a mass shift of -222 Da. Remove solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine.
Step 3: High-Dilution Cyclization
-
Dissolve the deprotected intermediate in anhydrous DMF to achieve a strict concentration of 0.01 M . (Expert Insight: Failing to maintain this dilution will result in >40% intermolecular dimerization).
-
Add DIPEA (2.0 eq) and heat the mixture to 60 °C for 12 hours.
-
Remove DMF in vacuo, reconstitute in DCM, and wash with 1M HCl to remove linear byproducts. Purify via flash chromatography (DCM:MeOH) to isolate the fused diazepane-2,5-dione.
Protocol B: Multicomponent Assembly of Classical DKPs via Ugi-4CR
To bypass the homologation effect and access classical 6-membered DKPs[7], the ester is utilized as an acid input for a multicomponent reaction[4].
-
Hydrolysis: Treat Ethyl (5-oxopiperazin-2-yl)acetate with LiOH (2.0 eq) in THF/H 2 O (1:1) for 4 hours. Acidify to pH 3 and lyophilize to yield (5-oxopiperazin-2-yl)acetic acid.
-
Ugi-4CR: Combine the resulting acid (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), a primary amine (1.0 eq), and an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq) in methanol (0.5 M).
-
Stir at room temperature for 24 hours. The resulting highly functionalized peptidomimetic can be subsequently cyclized into a classical DKP under acidic conditions[1].
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters, expected yields, and purity metrics for the workflows described above, providing a benchmark for assay validation.
| Target Scaffold / Intermediate | Reagents & Conditions | Concentration | Time / Temp | Yield (%) | Purity (LC-MS) |
| Intermediate Acyl-Piperazinone | Fmoc-Gly-OH, HATU, DIPEA, DMF | 0.2 M | 2 h / 25 °C | 88 - 92 | > 95% |
| Deprotected Primary Amine | 20% Piperidine in DMF | 0.1 M | 30 min / 25 °C | Quantitative | > 90% |
| Fused Diazepane-2,5-dione | DIPEA, DMF (High Dilution) | 0.01 M | 12 h / 60 °C | 75 - 82 | > 98% |
| Ugi-4CR DKP Precursor | Aldehyde, Isocyanide, MeOH | 0.5 M | 24 h / 25 °C | 65 - 70 | > 92% |
References
-
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations | Organic Chemistry Portal |[Link]
-
High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones | ResearchGate | [Link]
-
Diversity-Oriented Synthesis as a Tool for Chemical Genetics | MDPI | [Link]
-
Solid-Phase Synthesis of Peptoid-like Oligomers Containing Diverse Diketopiperazine Units | PubMed Central (NIH) | [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores | RSC Publishing | [Link]
Sources
- 1. Diversity-Oriented Synthesis as a Tool for Chemical Genetics | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 6. Solid-Phase Synthesis of Peptoid-like Oligomers Containing Diverse Diketopiperazine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
Application Note: Chemoselective Reduction of the Carbonyl Group in Ethyl (5-oxopiperazin-2-yl)acetate
Introduction & Scope
Piperazine derivatives are privileged scaffolds in modern medicinal chemistry and drug discovery. During the synthesis of complex piperazine-containing therapeutics, chemists frequently encounter the need to selectively reduce a lactam (cyclic amide) to a saturated amine without disturbing other reducible functional groups, such as esters.
The transformation of Ethyl (5-oxopiperazin-2-yl)acetate to Ethyl piperazin-2-ylacetate exemplifies this challenge. This application note details the mechanistic rationale, reagent selection, and a self-validating experimental protocol for achieving this chemoselective reduction using borane complexes, ensuring high yields and preservation of the ethyl ester moiety (1)[1].
Mechanistic Rationale: The Causality of Chemoselectivity
The core challenge in reducing Ethyl (5-oxopiperazin-2-yl)acetate lies in the presence of two distinct carbonyl groups: the C5-lactam and the C2-ethyl ester. Standard hydride donors like Lithium Aluminum Hydride (LiAlH₄) are overly reactive and will indiscriminately reduce both the lactam and the ester, yielding an undesired amino-alcohol. Conversely, Sodium Borohydride (NaBH₄) is generally too mild to reduce either functional group under standard conditions without acidic additives (2)[2].
To achieve chemoselectivity, we must exploit the subtle electronic differences between the two carbonyls. The lactam carbonyl oxygen is significantly more electron-rich (more Lewis basic) than the ester carbonyl oxygen due to the strong resonance electron donation from the adjacent nitrogen lone pair (3)[3].
Borane (BH₃), typically utilized as its Tetrahydrofuran (BH₃·THF) or Dimethyl Sulfide (BH₃·DMS) complex, is an electrophilic reducing agent. The reduction pathway is initiated by the Lewis acid-base complexation of the electron-deficient boron atom with the most electron-rich site on the substrate. Consequently, BH₃ preferentially coordinates to the lactam carbonyl oxygen. This coordination activates the lactam for subsequent hydride transfer and C–O bond cleavage, leaving the less Lewis-basic ester intact (1)[1].
Importantly, the initial product of this reduction is a highly stable amine-borane complex. To liberate the target free amine, this complex must be deliberately decomposed (quenched) using an acidic methanol solution (2)[2].
Quantitative Data: Reagent Selection Matrix
The following table summarizes the expected outcomes when treating Ethyl (5-oxopiperazin-2-yl)acetate with various common reducing agents, highlighting why borane is the optimal choice for this specific transformation.
| Reducing Agent | Reactivity Profile | Chemoselectivity (Lactam vs. Ester) | Expected Major Product | Yield / Utility |
| LiAlH₄ | Highly reactive, nucleophilic | Poor (Reduces both) | 2-(Piperazin-2-yl)ethan-1-ol | Low utility for target |
| NaBH₄ | Mild, nucleophilic | None (Reduces neither) | Recovered Starting Material | Ineffective |
| BH₃·THF | Electrophilic, Lewis acidic | Excellent (Lactam specific) | Ethyl piperazin-2-ylacetate | High (75–85%) |
| BH₃·DMS | Electrophilic, Lewis acidic | Excellent (Lactam specific) | Ethyl piperazin-2-ylacetate | High (80–90%) |
Note: BH₃·DMS often provides slightly higher yields and allows for higher substrate concentrations compared to BH₃·THF, though it requires handling the byproduct dimethyl sulfide (4)[4].
Experimental Protocol: Step-by-Step Methodology
Self-Validating System: This protocol incorporates specific temperature controls and a rigorous quenching step to ensure the ester remains untouched while the amine-borane complex is fully resolved.
Reagents & Equipment:
-
Ethyl (5-oxopiperazin-2-yl)acetate (1.0 eq, limiting reagent)
-
Borane Dimethyl Sulfide complex (BH₃·DMS, 2.0 M in THF) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH) and 1M HCl (for quenching)
-
Oven-dried glassware, inert atmosphere (N₂ or Argon) setup.
Procedure:
-
Preparation and Initiation: Purge an oven-dried round-bottom flask with inert gas. Dissolve Ethyl (5-oxopiperazin-2-yl)acetate (10 mmol) in anhydrous THF (30 mL). Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add BH₃·DMS (15 mL of 2.0 M solution, 30 mmol) dropwise via syringe over 15 minutes.
-
Hydride Transfer (Heating): Remove the ice bath and allow the mixture to warm to room temperature, then equip the flask with a reflux condenser and heat to 65 °C (reflux) for 4–6 hours.
-
Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Carefully and slowly add Methanol (15 mL) dropwise. (Caution: Vigorous hydrogen gas evolution will occur). Once gas evolution subsides, add 1M HCl (15 mL) and heat the mixture to 60 °C for 1 hour.
-
Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Basify the remaining aqueous layer to pH 10 using saturated aqueous Na₂CO₃ (careful to avoid ester hydrolysis by using mild base and keeping it cold). Extract the aqueous layer with Dichloromethane (3 x 30 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude Ethyl piperazin-2-ylacetate can be used directly in subsequent steps or purified via silica gel chromatography (DCM:MeOH gradient) if high analytical purity is required.
Visualization of the Mechanistic Workflow
Mechanistic workflow for the chemoselective borane-mediated reduction of lactam over ester.
References
-
[3] Brown, H. C.; Heim, P. "Selective reductions. XVIII. Fast reaction of primary, secondary, and tertiary amides with diborane. Simple, convenient procedure for the conversion of amides to the corresponding amines." The Journal of Organic Chemistry, ACS Publications. 3
-
[4] "Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex." ChemSusChem, NIH. 4
-
[2] "Borane & Borane Complexes." ACS GCI Pharmaceutical Roundtable Reagent Guides. 2
-
[1] Kornet, M. J.; Thio, P. A.; Tan, S. I. "Borane reduction of amido esters." The Journal of Organic Chemistry, ACS Publications. 1
Sources
Application Notes & Protocols: Strategic Coupling Reactions Utilizing the Ethyl (5-oxopiperazin-2-yl)acetate Scaffold
Abstract
The piperazine ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs across a spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker for positioning pharmacophoric elements in three-dimensional space.[2][3][4] This guide focuses on a particularly valuable derivative, Ethyl (5-oxopiperazin-2-yl)acetate, a chiral building block that functions as a dipeptide mimic and offers multiple, distinct handles for synthetic elaboration.[5][6][7] We provide an in-depth exploration of key coupling strategies at two primary reactive sites: the secondary amine at the N4 position and the ethyl acetate side chain. This document details the mechanistic rationale behind these transformations and provides robust, field-tested protocols for N-arylation, reductive amination, and amide bond formation, designed for researchers and scientists in drug development.
The Ethyl (5-oxopiperazin-2-yl)acetate Scaffold: A Privileged Building Block
The utility of Ethyl (5-oxopiperazin-2-yl)acetate stems from its combination of a rigidified peptide-like backbone and two orthogonally addressable functional groups. Understanding these sites is critical for planning synthetic routes.
-
N4-Position Amine: A secondary amine that is a strong nucleophile, making it an ideal site for introducing substituents via C-N bond-forming reactions. This is the most common site for initial diversification.
-
C2-Position Ethyl Acetate: This side chain can be readily hydrolyzed to a carboxylic acid, which then serves as a handle for standard amide coupling reactions, allowing for the extension of the scaffold and the introduction of further diversity.
Figure 1: Key reactive sites on the Ethyl (5-oxopiperazin-2-yl)acetate scaffold.
Strategy I: Functionalization at the N4-Position
The exposed secondary amine at the N4 position is the most accessible handle for diversification. Two highly reliable and broadly applicable methods are palladium-catalyzed N-arylation and reductive amination.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a mild and general method for forming C(aryl)-N bonds, a transformation that was previously challenging.[8][9] This reaction is indispensable for attaching aromatic and heteroaromatic moieties to the piperazinone core, a common strategy in drug design.[10][11]
Causality & Expertise: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential for promoting both the initial oxidative addition of the aryl halide to the Pd(0) center and the final, rate-limiting reductive elimination step that forms the desired C-N bond.[12] The base (e.g., NaOtBu, K₂CO₃) is not merely a proton scavenger; it facilitates the deprotonation of the amine to generate a more nucleophilic amide, which then coordinates to the palladium center.[12]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Protocol 2.1: General Procedure for N-Arylation
This protocol describes a typical small-scale reaction for coupling an aryl bromide with the scaffold.
-
Reagent Preparation & Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 6 mol%).
-
Add the base, Sodium tert-butoxide (NaOtBu, 1.4 equivalents).
-
Add Ethyl (5-oxopiperazin-2-yl)acetate (1.0 equivalent) and the aryl bromide (1.1 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene via syringe (to a concentration of ~0.1 M).
-
-
Reaction Execution:
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the N-arylated product.
-
Data Summary: N-Arylation Conditions
| Parameter | Typical Reagents/Conditions | Rationale/Insight |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts that generate the active Pd(0) species in situ. |
| Ligand | XPhos, SPhos, BrettPhos | Bulky, electron-rich ligands that accelerate the key catalytic steps.[12] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are often required. K₃PO₄ is a milder option for base-sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step. |
Reductive Amination
Reductive amination is a robust and highly efficient method for forming C-N bonds with alkyl groups, proceeding through the reaction of an amine with a carbonyl compound (aldehyde or ketone).[3]
Causality & Expertise: The reaction occurs in two stages: (1) nucleophilic attack of the amine on the carbonyl to form a hemiaminal, which then dehydrates to an iminium ion intermediate, and (2) reduction of the iminium ion to the corresponding amine.[13] The choice of reducing agent is key. Mild, borohydride-based reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the iminium ion over the starting carbonyl, preventing reduction of the aldehyde/ketone.[14] Acetic acid is often added to catalyze the formation of the iminium ion.
Protocol 2.2: General Procedure for Reductive Amination
-
Reagent Preparation & Setup:
-
In a round-bottom flask, dissolve Ethyl (5-oxopiperazin-2-yl)acetate (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.
-
-
Reaction Execution:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirring solution. The reaction is often mildly exothermic.
-
Continue stirring at room temperature and monitor progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Strategy II: Elaboration of the Acetate Side Chain
The ethyl acetate moiety provides a secondary site for building molecular complexity. This requires a two-step sequence: hydrolysis of the ester to a carboxylic acid, followed by a standard amide coupling reaction.
Figure 3: Workflow for side-chain modification via amide coupling.
Step 1: Ester Hydrolysis (Saponification)
Causality & Expertise: Saponification is a base-mediated hydrolysis of an ester. Hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final, irreversible acid-base reaction between the newly formed carboxylic acid and the ethoxide drives the reaction to completion. Using a mixed solvent system like THF/water ensures the solubility of both the organic substrate and the inorganic base.[15]
Protocol 3.1: Ester Hydrolysis
-
Reaction Setup:
-
Dissolve the starting ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equivalents).
-
Stir the reaction vigorously at room temperature.
-
-
Monitoring and Workup:
-
Monitor the disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).
-
Once complete, remove the THF in vacuo.
-
Dilute the remaining aqueous solution with water and wash with a solvent like ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~2-3 by the slow, dropwise addition of 1N HCl while cooling in an ice bath.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
-
Step 2: Amide Bond Formation
Causality & Expertise: Direct reaction between a carboxylic acid and an amine is a slow, high-temperature equilibrium process. Amide coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it toward nucleophilic attack by an amine.[16] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient because they form a very reactive O-acylisourea intermediate, which rapidly converts to an activated ester that readily couples with the amine.[17][18] A non-nucleophilic base like DIPEA is required to neutralize the acids formed during the reaction.[16]
Protocol 3.2: HATU-Mediated Amide Coupling
-
Reagent Preparation & Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid from Protocol 3.1 (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Add the desired primary or secondary amine (1.1 equivalents).
-
Add HATU (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor progress by LC-MS.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Data Summary: Common Amide Coupling Reagents
| Reagent | Acronym | Class | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Forms insoluble DCU byproduct; best for solution-phase.[18] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble; byproduct is easily removed by aqueous wash.[17] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium Salt | Highly efficient, fast reaction times, low racemization.[16][18] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Excellent for sterically hindered couplings.[17] |
Conclusion
The Ethyl (5-oxopiperazin-2-yl)acetate scaffold is a powerful and versatile tool for constructing diverse chemical libraries. By leveraging robust and well-understood coupling reactions—such as Buchwald-Hartwig amination and reductive amination at the N4-position, and standard peptide coupling at the C2 side chain—researchers can systematically explore the chemical space around this privileged core. The protocols and mechanistic insights provided herein offer a solid foundation for the strategic design and synthesis of novel piperazinone-based compounds for drug discovery and development programs.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google Search.
- The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. (n.d.). David Publishing.
- Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2022). Beilstein Journals.
- Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templ
- Design, Synthesis and Biological Evaluation of Novel Piperazinone Deriv
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC.
- Rapid Synthesis of 5-oxopiperazine-2-carboxamides via Aziridine Aldehyde-mediated three component coupling. (n.d.).
- Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. (n.d.).
- Practical Solid-Phase Parallel Synthesis of Δ 5 -2-Oxopiperazines via N -Acyliminium Ion Cyclization. (2025).
- Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. (2014). MDPI.
- The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
- Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). MDPI.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Buchwald–Hartwig amin
- Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.).
- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.).
- Coupling Reagents. (n.d.). AAPPTEC - Peptides.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
- Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. (n.d.). Digital Commons @ Butler University.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed.
- Buchwald-Hartwig Amin
- Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]
- 5. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 14. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. growingscience.com [growingscience.com]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
Application Note: Solvent System Optimization for the Functionalization of Ethyl (5-oxopiperazin-2-yl)acetate
Introduction & Scope
Ethyl (5-oxopiperazin-2-yl)acetate is a highly versatile, bifunctional building block widely utilized in the synthesis of peptidomimetics, kinase inhibitors, and novel pharmacophores. The structural architecture of this molecule presents a unique chemoselectivity challenge: it contains a nucleophilic secondary amine, a base-sensitive ethyl ester, and a lactam (5-oxo) core.
When functionalizing the secondary amine (e.g., via N-alkylation or cross-coupling), researchers frequently encounter two major side reactions: premature ester hydrolysis and lactam ring-opening . This application note provides an authoritative guide on optimizing solvent systems to maximize regioselective functionalization while preserving the integrity of the ester and lactam moieties.
Mechanistic Insights & Solvent Causality
The choice of solvent dictates the reaction trajectory by influencing transition state stabilization, reagent solubility, and the micro-environment's hygroscopicity.
Polar Aprotic Solvents (DMF, DMSO): The Hydrolysis Risk
Historically, SN2 N-alkylations are performed in highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) because their high dielectric constants stabilize the charge-separated transition state. However, DMF and DMSO are highly hygroscopic. In the presence of an inorganic base (e.g., K2CO3 ), even trace amounts of absorbed atmospheric water generate hydroxide ions. This leads to rapid, unintended saponification of the ethyl ester to the corresponding carboxylic acid[1]. Furthermore, prolonged heating in DMF can lead to thermal degradation and complicated aqueous workups.
Moderately Polar Solvents (Acetonitrile): The Optimal Balance
Acetonitrile (MeCN) is the optimal solvent for standard electrophilic N-alkylations of Ethyl (5-oxopiperazin-2-yl)acetate. MeCN possesses a sufficient dipole moment to solubilize the polar piperazinone core and the inorganic base, but it is significantly less hygroscopic than DMF. This inertness suppresses the ester hydrolysis pathway. Additionally, its lower boiling point (82 °C) allows for facile removal under reduced pressure, minimizing thermal stress on the lactam ring during purification [1].
Non-Polar Solvents (Toluene, Hexanes): Transition-Metal Catalysis
For advanced functionalizations, such as Palladium-catalyzed Buchwald-Hartwig aminations or decarboxylative asymmetric allylic alkylation (DAAA), non-polar solvents are mandatory. Research demonstrates that polar solvents disrupt the inner-sphere coordination of the Pd-catalyst. Utilizing strictly anhydrous Toluene or Toluene/Hexanes mixtures ensures high enantiomeric excess (ee) and yield by stabilizing the critical chiral transition states while completely preventing ester hydrolysis[2, 3].
Visualizing Solvent Chemoselectivity
Caption: Workflow for selecting optimal solvent systems based on the target transformation.
Caption: Chemoselective pathways demonstrating the impact of solvent choice on product formation.
Quantitative Data: Solvent Screening for N-Alkylation
The following table summarizes a standardized screening for the N-benzylation of Ethyl (5-oxopiperazin-2-yl)acetate using benzyl bromide (1.1 equiv) and K2CO3 (2.0 equiv). The data clearly illustrates the causality between solvent hygroscopicity and ester hydrolysis.
| Solvent System | Condition | Time (h) | SM Conversion (%) | Desired N-Alkylated Yield (%) | Hydrolysis Byproduct (%) |
| DMF (Reagent Grade) | 60 °C | 12 | >95 | 45 | 48 |
| DMF (Anhydrous) | 60 °C | 12 | >95 | 72 | 15 |
| DMSO | 60 °C | 14 | 90 | 60 | 25 |
| Acetonitrile (MeCN) | 80 °C (Reflux) | 16 | >95 | 88 | <2 |
| Toluene | 80 °C | 24 | 40 | 35 | <1 |
| THF | 65 °C (Reflux) | 24 | 60 | 55 | <2 |
Data Interpretation: Acetonitrile provides the optimal thermodynamic environment, achieving 88% yield with negligible hydrolysis. Toluene and THF lack the dielectric constant required to efficiently solubilize the inorganic base, resulting in sluggish kinetics and poor conversion.
Experimental Protocols
Protocol A: Regioselective N-Alkylation in Acetonitrile (Self-Validating System)
This protocol is designed to ensure complete N-alkylation while preserving the ethyl ester.
Reagents:
-
Ethyl (5-oxopiperazin-2-yl)acetate (1.0 equiv)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 equiv)
-
Anhydrous Potassium Carbonate ( K2CO3 , 325 mesh) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN), dried over 3Å molecular sieves.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl (5-oxopiperazin-2-yl)acetate and anhydrous K2CO3 .
-
Solvent Addition: Suspend the mixture in anhydrous MeCN (0.2 M concentration). Stir at room temperature for 15 minutes to allow the base to deprotonate the secondary amine.
-
Electrophile Addition: Add the alkyl halide dropwise over 5 minutes.
-
Heating: Attach a reflux condenser and heat the reaction to 80 °C under an inert nitrogen atmosphere for 16 hours.
-
Self-Validation Checkpoint (TLC/Staining): Before quenching, spot the reaction mixture alongside the starting material on a silica TLC plate. Elute with 5% MeOH in DCM. Stain the plate with Ninhydrin solution and heat.
-
Causality: The starting material (a secondary amine) will stain dark purple/blue. The desired N-alkylated product (a tertiary amine) will not stain with ninhydrin, providing immediate visual validation of conversion.
-
-
Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Controlled Ester Saponification in THF/H₂O
When the synthetic goal is to yield 2-(5-oxopiperazin-2-yl)acetic acid, the lactam ring must be protected from opening during ester hydrolysis.
Step-by-Step Methodology:
-
Solvent Mixture: Dissolve the starting material in a 3:1 (v/v) mixture of THF and deionized water. Causality: THF solubilizes the organic substrate, while water solubilizes the hydroxide base, creating a homogenous reactive phase.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 equiv).
-
Temperature Control: Stir the reaction strictly between 0 °C and 25 °C for 4 hours. Warning: Exceeding 25 °C significantly increases the risk of lactam ring-opening.
-
Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 3-4 using 1M HCl to precipitate the carboxylic acid. Extract with a polar organic solvent (e.g., 10% isopropanol in chloroform), dry over Na2SO4 , and concentrate.
References
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179–183. Retrieved from[Link]
-
Sun, A. W., Hess, S. N., & Stoltz, B. M. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 10(3), 788-792. Retrieved from[Link]
Technical Support Center: Troubleshooting & Yield Optimization for Ethyl (5-oxopiperazin-2-yl)acetate Derivatives
Welcome to the Application Scientist Support Center. The synthesis of piperazine-based pharmacophores, specifically 5-oxopiperazine-2-carboxylates, frequently presents critical bottlenecks during the reductive amination and intramolecular lactamization stages.
This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind yield failures and providing a self-validating, optimized workflow to ensure high-purity isolation.
Mechanistic Workflow
The standard assembly of ethyl (5-oxopiperazin-2-yl)acetate derivatives relies on the condensation of an amino ester precursor via reductive amination, followed by ring closure (lactamization).
Fig 1: Synthetic workflow for Ethyl (5-oxopiperazin-2-yl)acetate via reductive amination.
Troubleshooting FAQs: Resolving Yield Bottlenecks
Q1: My cyclization step yields a sticky solid that NMR confirms is mostly linear oligomers. How do I force intramolecular lactamization?
The Causality: Cyclization requires specific geometric constraints and molecular mobility. High concentrations kinetically favor the intermolecular attack of the terminal amine on the ester, leading to polymerization. The Solution: You must kinetically starve the intermolecular pathway. By running the reaction at a pseudo-high dilution (e.g., 0.01 M) or utilizing microwave-assisted heating, you provide the rapid activation energy required for the intramolecular transition state. Microwave-assisted cyclization in organic solvents has been shown to drastically improve lactamization yields to >88% while suppressing intermolecular oligomerization .
Q2: I am observing significant loss of the ethyl ester (hydrolysis) during the base-catalyzed ring closure. What is the mechanistic cause?
The Causality: Ester hydrolysis aggressively competes with lactamization if trace water is present, especially when using alkali metal bases (like NaOH or K₂CO₃) which generate highly nucleophilic hydroxide ions. The Solution: Switch to a non-nucleophilic, sterically hindered organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in strictly anhydrous solvents (e.g., dry THF). DBU acts as an excellent proton scavenger to catalyze amine-ester cyclizations without providing a nucleophilic oxygen that could attack the ethyl ester .
Q3: The reductive amination step prior to cyclization is stalling at 50% yield with multiple side products. Should I change the reducing agent?
The Causality: If you are using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), you risk over-alkylation and pH-dependent side reactions. The Solution: As detailed in the synthesis of 2-oxopiperazine-based conformationally constrained peptides , sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. It is exceptionally mild, operates perfectly in weakly acidic conditions (pH 5-6), and selectively reduces the iminium intermediate much faster than the unreacted carbonyl, preventing dialkylation.
Q4: I am losing enantiomeric purity at the C2 position. How can I prevent epimerization?
The Causality: The C2 proton (adjacent to the acetate group and the ring nitrogen) is relatively acidic. Prolonged exposure to strong bases or high temperatures promotes enolization, leading to epimerization. The Solution: To mitigate this, utilize mild thermal cyclization or solid-phase cyclization techniques (e.g., 30% AcOH/MeOH at RT), which have been proven to maintain >99% chiral purity by avoiding the basic conditions that trigger enolization .
Mechanistic Divergence of Side Reactions
Fig 2: Mechanistic divergence showing desired cyclization versus competing side reactions.
Quantitative Data: Impact of Cyclization Conditions
The following table summarizes the causal relationship between reaction conditions and the ultimate yield/purity of the oxopiperazine derivative.
| Cyclization Method | Solvent | Base/Catalyst | Temp (°C) | Time | Yield (%) | Purity (%) | Primary Issue Addressed |
| Conventional Heating | Toluene | Et₃N | 110 | 24h | 45 | 70 | Baseline (High Oligomerization) |
| High Dilution | Toluene | DBU | 110 | 12h | 72 | 85 | Reduces Oligomerization |
| Microwave-Assisted | THF | DBU | 150 | 0.5h | 88 | >95 | Kinetic Trapping (Optimal) |
| Acid-Catalyzed | 30% AcOH/MeOH | None | 25 | 48h | 82 | >99 | Prevents Epimerization |
Standardized Protocol: Self-Validating Microwave Synthesis
To guarantee reproducibility, this protocol integrates Quality Control (QC) checkpoints that validate the chemical state before proceeding to the next phase.
Phase 1: Reductive Amination
-
Initiation: Dissolve the amino ester precursor (1.0 eq) and the corresponding aldehyde (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under inert atmosphere.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Maintain the pH between 5-6 using acetic acid if necessary.
-
QC Checkpoint 1 (Self-Validation): Analyze via LC-MS after 2 hours. The reaction is validated to proceed only if the primary amine mass disappears and a single secondary amine peak [M+H]⁺ emerges. Dialkylation indicates poor pH control.
-
Workup: Quench carefully with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Microwave-Assisted Lactamization
-
Preparation: Dissolve the crude linear intermediate in anhydrous THF to achieve a strict high-dilution concentration of 0.01 M.
-
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq). Note: Ensure absolute anhydrous conditions to prevent ester cleavage.
-
Cyclization: Irradiate in a microwave reactor at 150 °C for exactly 30 minutes.
-
QC Checkpoint 2 (Self-Validation): Perform TLC (10% MeOH in DCM). The linear intermediate (ninhydrin active, pink) must be completely consumed, replaced by the cyclized oxopiperazine (UV active, ninhydrin negative).
-
Purification: Concentrate the solvent in vacuo and purify via silica gel chromatography (gradient elution: EtOAc/Hexanes) to yield the target Ethyl (5-oxopiperazin-2-yl)acetate derivative.
References
-
Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(10), 6901-6910.[Link]
-
Borthwick, A. D. (2012). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Chemical Reviews, 112(7), 3641–3716.[Link]
-
Gallo, E., et al. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Molecules, 26(11), 3376.[Link]
-
Herranz, R., et al. (2002). 2-Oxopiperazine-Based γ-Turn Conformationally Constrained Peptides: Synthesis of CCK-4 Analogues. The Journal of Organic Chemistry, 67(12), 4158-4164.[Link]
-
Kounde, C. S., et al. (2018). DBU-Catalyzed Alkyne–Imidate Cyclization toward 1-Alkoxypyrazino[1,2-a]indole Synthesis. The Journal of Organic Chemistry, 83(15), 8750-8757.[Link]
Troubleshooting cyclization issues with 5-oxopiperazin-2-yl acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting issues related to the cyclization of 5-oxopiperazin-2-yl acetate and its derivatives. This resource, designed for researchers and drug development professionals, provides in-depth, experience-driven guidance to overcome common synthetic challenges. As Senior Application Scientists, we understand that successful synthesis goes beyond simply following a protocol; it requires a deep understanding of the underlying reaction mechanisms and potential pitfalls.
This guide is structured in a question-and-answer format to directly address the specific problems you may encounter in the lab. We will explore the causality behind experimental choices, ensuring that every piece of advice is scientifically sound and field-proven.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclization reaction to form the 5-oxopiperazin-2-yl acetate core is resulting in very low yields. What are the likely causes and how can I improve it?
A1: Low yields in piperazinone formation are a common frustration, often stemming from a few key factors. Let's break down the probable causes and the corresponding solutions.
Primary Causes for Low Yield:
-
Incomplete Precursor Formation: The cyclization is only as good as the linear dipeptide ester precursor. Incomplete coupling of the two amino acid residues will naturally lead to a low yield of the cyclized product.
-
Suboptimal Cyclization Conditions: The choice of base, solvent, and temperature is critical for efficient intramolecular aminolysis.[1][2] An inappropriate combination can slow down the desired reaction, allowing side reactions to dominate.
-
Steric Hindrance: Bulky side chains on the amino acid residues can sterically hinder the N-terminal amine's attack on the C-terminal ester, thus impeding ring closure.[1]
-
Side Reactions: Several competing reactions can consume your starting material or product. These include intermolecular polymerization, hydrolysis of the ester, and diketopiperazine (DKP) formation, which is a common side reaction in peptide synthesis.[3]
Troubleshooting Strategies:
| Strategy | Detailed Explanation | Key Considerations |
| Verify Precursor Purity | Before attempting cyclization, rigorously purify the linear dipeptide ester. Use techniques like flash column chromatography and confirm the structure and purity by ¹H NMR and LC-MS. | Impurities from the coupling step can interfere with the cyclization. |
| Optimize Base and Solvent | The base's role is to deprotonate the N-terminal amine, increasing its nucleophilicity. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). The solvent should facilitate the cyclization; aprotic polar solvents like DMSO or DMF are often effective.[1][4] | Acid catalysis can also be employed and may reduce racemization issues sometimes associated with strong bases.[2] |
| Adjust Temperature | For many dipeptide esters, heating is necessary to promote cyclization.[1][2] A typical starting point is refluxing in a suitable solvent. However, excessive heat can promote side reactions. | Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation. |
| Address Steric Hindrance | If steric hindrance is suspected, you may need to increase the reaction temperature or time. In some cases, redesigning the synthetic route to use less hindered protecting groups might be necessary. | The nature of the amino acid side chains significantly influences the required reaction temperature for solid-state cyclizations.[1] |
Experimental Protocol: General Procedure for Base-Catalyzed Cyclization
-
Dissolve the purified linear dipeptide methyl or ethyl ester (1.0 eq) in a dry, aprotic solvent (e.g., DMSO, DMF, or toluene) to a concentration of 0.1-0.5 M.
-
Add a suitable organic base (e.g., triethylamine or DIPEA, 1.1-1.5 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: I'm observing a significant amount of a side product with a mass corresponding to a dimer or polymer. How can I prevent this?
A2: The formation of intermolecular reaction products is a classic challenge in cyclization reactions. This occurs when the reactive ends of two different molecules react with each other faster than the ends of the same molecule can find each other to cyclize.
Core Principle: Favoring Intramolecular Reactions
The key to preventing dimerization and polymerization is to favor the intramolecular cyclization pathway. This is primarily achieved through the principle of high dilution .
Visualization of Competing Pathways:
Caption: High vs. Low Concentration Pathways.
Practical Solutions:
-
High Dilution Conditions: Perform the cyclization at a low concentration, typically in the range of 0.001 M to 0.05 M. This increases the statistical probability of the N-terminus of a molecule reacting with its own C-terminus before it encounters another molecule.
-
Slow Addition: A highly effective technique is to use a syringe pump to slowly add a solution of the linear precursor to a heated solvent containing the base. This maintains a very low instantaneous concentration of the starting material, strongly favoring the intramolecular pathway.
-
Solid-Phase Synthesis: Anchoring the peptide to a solid support can also favor intramolecular cyclization due to the "pseudo-dilution" effect, which isolates individual peptide chains on the resin.[4]
Q3: My reaction is clean, but the cyclization is extremely slow or stalls completely. What's happening?
A3: A clean but stalled reaction often points to issues with activation energy, conformational barriers, or reagent deactivation.
Potential Causes and Solutions:
-
Insufficient Thermal Energy: The reaction may simply require more energy to overcome the activation barrier for cyclization.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the appearance of degradation products by TLC or LC-MS. Microwave-assisted synthesis can sometimes accelerate these reactions significantly.[1]
-
-
Conformational Rigidity: The linear precursor may adopt a conformation that is unfavorable for cyclization. The N- and C-termini might be held far apart, preventing the necessary intramolecular attack. Proline residues, for instance, can promote a cis-peptide bond configuration that facilitates ring closure.[3]
-
Solution: Altering the solvent may influence the precursor's conformation. Solvents that can disrupt internal hydrogen bonding might be beneficial. In some cases, introducing a "turn-inducing" element like a glycine or proline into the dipeptide can help pre-organize the molecule for cyclization.
-
-
Base Incompatibility or Degradation: The chosen base might not be strong enough to effectively deprotonate the N-terminal amine under the reaction conditions, or it might be consumed by side reactions.
-
Solution: Consider a stronger, non-nucleophilic base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ester and consume the base.
-
Troubleshooting Workflow for Stalled Reactions:
Caption: Workflow for troubleshooting stalled reactions.
Q4: How can I effectively purify my final 5-oxopiperazin-2-yl acetate product from unreacted starting material and side products?
A4: Purification is a critical final step. The polarity difference between your cyclic product, the linear precursor, and potential side products is what you'll exploit.
Recommended Purification Method:
Flash Column Chromatography on Silica Gel is the most common and effective method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): The choice of eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. A common gradient system is Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate / Hexanes.
-
The less polar, unreacted ester will likely elute first.
-
The more polar, cyclized piperazinone will elute next.
-
Highly polar impurities and baseline material will remain on the column or elute with very high concentrations of the polar solvent.
-
-
Monitoring: Use TLC to determine the optimal solvent system before running the column and to track the separation during elution.
Purification Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor Separation | The polarity difference between the product and impurities is too small. | Try a different solvent system. For example, if DCM/MeOH is not working, try Ethyl Acetate/Hexanes with a small amount of triethylamine (1%) to neutralize the acidic silica if your compounds are basic. |
| Product Streaking on TLC/Column | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the eluent system.[5] |
| Product is Insoluble in Loading Solvent | The crude material won't fully dissolve in the initial eluent. | Dissolve the crude product in a minimal amount of a stronger solvent (like DCM or MeOH), adsorb it onto a small amount of silica gel, dry the silica, and then load the dry powder onto the top of the column ("dry loading"). |
References
- Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.
-
Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides - MDPI. Available at: [Link]
- WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents.
-
Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC - NIH. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Removing impurities from crude Ethyl (5-oxopiperazin-2-yl)acetate
Technical Support Center: Troubleshooting & Purification of Crude Ethyl (5-oxopiperazin-2-yl)acetate
Welcome to the Technical Support Center for the synthesis and purification of piperazinone derivatives. Ethyl (5-oxopiperazin-2-yl)acetate is a critical bifunctional intermediate widely used in pharmaceutical synthesis. Because it contains a secondary amine, a lactam (amide), and an aliphatic ester, its polyfunctionality makes it highly susceptible to specific side reactions during synthesis and downstream processing.
As an Application Scientist, I have designed this guide to provide field-proven, self-validating protocols to help you isolate the target compound from common reaction byproducts with maximum scientific rigor.
Visualizing the Impurity Landscape
Before troubleshooting, it is essential to map the causality behind the impurities present in your crude mixture. Most impurities arise from incomplete intramolecular cyclization, aqueous hydrolysis, or thermal degradation.
Fig 1: Reaction pathways generating common impurities during piperazinone synthesis.
Physicochemical Profiling of Crude Mixture Components
To design an effective purification strategy, we exploit the physicochemical differences between the target and its impurities.
| Component | Molecular Weight ( g/mol ) | Basic Nitrogen Count | ClogP (Approx.) | Key Functional Groups |
| Ethyl (5-oxopiperazin-2-yl)acetate | 186.21 | 1 | -0.5 | Ester, Lactam, Sec-Amine |
| Linear Diamine (Impurity A) | ~204.25 | 2 | -1.2 | Ester, Primary & Sec-Amine |
| Hydrolyzed Acid (Impurity B) | 158.15 | 1 | -1.8 | Carboxylic Acid, Lactam |
| Dimer/Oligomer (Impurity C) | >326.00 | ≥2 | >0.5 | Multiple Amides/Lactams |
Troubleshooting Guides & FAQs
Q1: How do I remove uncyclized linear diamine impurities from the crude mixture?
-
Expertise & Causality: The synthesis of piperazinones often involves the lactamization of an intermediate diamine-ester. Incomplete intramolecular cyclization leaves highly polar, uncyclized linear diamines in the crude matrix. Because diamines possess multiple basic nitrogen centers, they interact far more strongly with acidic stationary phases than the target lactam (which has only one basic secondary amine; the lactam nitrogen is non-basic due to resonance).
-
Solution: Silica gel filtration.
-
Self-Validating Protocol:
-
Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).
-
Prepare a short silica gel plug (approx. 5-10 equivalents of silica by weight relative to the crude mass) pre-equilibrated with 100% Ethyl Acetate (EtOAc).
-
Load the DCM solution onto the plug.
-
Elute the target compound using a gradient of EtOAc to 5% Methanol in EtOAc.
-
Self-Validation Step: Monitor the eluate via TLC (Ninhydrin stain). The target lactam will elute rapidly. The highly polar uncyclized diamine will remain trapped near the baseline of the silica plug due to strong hydrogen bonding with the silanol groups.
-
Q2: My product contains significant amounts of (5-oxopiperazin-2-yl)acetic acid. How can I separate this hydrolyzed impurity?
-
Expertise & Causality: The ethyl ester moiety is highly susceptible to base- or acid-catalyzed hydrolysis, especially if the reaction involves an aqueous workup or if the mixture is subjected to prolonged heating.
-
Solution: Mild liquid-liquid extraction using aqueous sodium bicarbonate (NaHCO3). The carboxylic acid impurity will be deprotonated into a highly water-soluble carboxylate salt, partitioning into the aqueous layer.
-
Self-Validating Protocol:
-
Dilute the crude mixture in a water-immiscible organic solvent such as EtOAc or 2-Methyltetrahydrofuran (2-MeTHF).
-
Add an equal volume of saturated aqueous NaHCO3.
-
Stir vigorously for 5 minutes, then allow the phases to separate.
-
Self-Validation Step: Test the pH of the aqueous phase using pH paper. It must read ≥8.0 to ensure complete deprotonation of the carboxylic acid impurity. If it is lower, add more NaHCO3.
-
Extract the aqueous layer once more with fresh organic solvent to recover any partitioned target compound. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate.
-
Q3: I am seeing high-molecular-weight species (dimers/oligomers) in my LC-MS. How do I remove them?
-
Expertise & Causality: Piperazinones containing both an ester and a secondary amine can undergo intermolecular amidation (oligomerization) if exposed to high temperatures or high concentrations for extended periods. As noted in foundational patent literature regarding piperazinone synthesis, higher reaction temperatures invariably lead to elevated impurity levels by promoting these intermolecular side reactions [1].
-
Solution: Recrystallization. The target monomer exhibits a distinct, highly crystalline solubility profile compared to the amorphous oligomeric byproducts.
-
Self-Validating Protocol:
-
Suspend the concentrated organic residue in a minimal amount of warm EtOAc (approx. 40-50 °C).
-
Slowly add Hexanes (or Heptane) dropwise until the solution becomes slightly turbid (reaching the cloud point).
-
Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours.
-
Filter the resulting crystals under vacuum and wash with cold Hexanes.
-
Self-Validation Step: Analyze the mother liquor via LC-MS. The oligomeric species should remain highly enriched in the soluble fraction, while the filter cake yields the >98% pure monomeric target. Once purified, store the target compound at -20°C to prevent spontaneous degradation or slow oligomerization over time [2].
-
Visualizing the Purification Strategy
By combining the protocols above, you can establish a robust, sequential purification workflow that systematically eliminates each class of impurity. To ensure complete removal of these impurities, it is highly recommended to monitor this workflow using a validated LC-MS/MS method [3].
Fig 2: Step-by-step liquid-liquid extraction and crystallization purification workflow.
References
- Process for the synthesis of substituted piperazinones via mitsunobu reaction (WO2000001678A1). Google Patents.
Technical Support Center: Overcoming Steric Hindrance in 5-Oxopiperazin-2-yl Acetate Reactions
Welcome to the Technical Support Center for heterocyclic synthesis. Functionalizing substituted piperazines—specifically ethyl 2-(5-oxopiperazin-2-yl)acetate (CAS: 257953-75-6)—presents a unique dual challenge for drug development professionals. The N1 position is highly nucleophilic but severely sterically hindered by the adjacent C2 acetate appendage. Conversely, the N4 position is less sterically hindered but electronically deactivated due to its participation in the C5 lactam resonance[1].
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you bypass these barriers.
Regioselective Functionalization Strategy
Before troubleshooting, it is critical to map your synthetic route based on the distinct electronic and steric environments of the two nitrogen atoms in the 5-oxopiperazine ring.
Workflow for regioselective functionalization of 5-oxopiperazin-2-yl acetate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do my N1-alkylation attempts with alkyl halides result in low yields (<20%) and mostly unreacted starting material? A1: The C2 acetate group creates a significant steric shield around the N1 secondary amine. When using standard alkyl halides (e.g., benzyl bromide) via SN2 mechanisms, the transition state becomes highly congested, drastically raising the activation energy barrier[2]. Solution: Shift from direct alkylation to reductive amination. Reductive amination proceeds via an iminium ion intermediate, which is planar (sp2 hybridized) and temporarily relieves the steric strain compared to the tetrahedral sp3 transition state of an SN2 reaction[3]. If direct alkylation is mandatory, use highly reactive electrophiles like alkyl triflates (R-OTf) to accelerate the reaction rate[4].
Q2: I need to functionalize the N4 position, but it remains unreactive under standard basic conditions (K2CO3/DMF). How can I force this reaction? A2: The N4 nitrogen is part of a lactam (cyclic amide) due to the adjacent C5 oxo group. Its lone pair is delocalized into the carbonyl pi-system, drastically reducing its nucleophilicity compared to N1[1]. Solution: Standard carbonate bases are insufficiently basic to deprotonate a lactam (pKa ~ 16-17). You must use a strong base such as Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) to generate the highly nucleophilic lactam anion prior to adding your electrophile[1]. (Note: N1 must be temporarily Boc-protected to prevent competitive alkylation).
Q3: How does solvent choice impact the overcoming of steric hindrance at N1? A3: Polar aprotic solvents like DMF or NMP are critical. They strongly solvate the counter-cation of the base, leaving the amine free and more nucleophilic. Furthermore, elevating the temperature or using microwave irradiation provides the necessary thermodynamic push to overcome the steric activation barrier[4][5].
Decision tree for troubleshooting low yields during N1-alkylation.
Quantitative Data: Optimization of N1-Benzylation
The following table demonstrates how altering the reaction paradigm systematically overcomes the steric penalty at N1 for ethyl 2-(5-oxopiperazin-2-yl)acetate. Moving from a poor leaving group to an excellent one (triflate), or changing to reductive amination, drastically improves throughput.
| Method | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Direct Alkylation | Benzyl Chloride, K2CO3 | DMF | 25 | 24 | 15% |
| Direct Alkylation | Benzyl Bromide, DIPEA | DMF | 80 | 12 | 42% |
| Direct Alkylation | Benzyl Triflate, DIPEA | DCM | 0 to 25 | 4 | 88% |
| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | DCE | 25 | 6 | 92% |
Step-by-Step Experimental Protocols
Protocol A: Steric-Bypass Reductive Amination at N1
Causality: This protocol uses sodium triacetoxyborohydride (NaBH(OAc)3), a mild reducing agent that selectively reduces the sterically relieved iminium ion without reducing the C5 ketone or C2 ester[3].
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of ethyl 2-(5-oxopiperazin-2-yl)acetate in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Iminium Formation: Add 1.1 equivalents of the target aldehyde. Stir at room temperature for 1 hour.
-
Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the secondary amine mass and the appearance of the iminium/carbinolamine mass confirms successful pre-activation, proving the steric block has been bypassed.
-
-
Reduction: Add 1.5 equivalents of NaBH(OAc)3 portion-wise over 10 minutes. (Optional: Add 1.0 equivalent of glacial acetic acid to catalyze iminium formation if the aldehyde is highly deactivated).
-
Completion: Stir for 6-12 hours at room temperature. Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride.
-
Isolation: Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Regioselective N4-Alkylation via Lactam Activation
Causality: To functionalize N4, we must first protect the more nucleophilic N1, then use a strong base to overcome the lactam's resonance stabilization[1].
-
N1-Protection: React the starting material with Boc2O (1.1 eq) and DMAP (0.1 eq) in DCM to yield the N1-Boc protected intermediate.
-
Deprotonation: Dissolve the N1-Boc intermediate in anhydrous DMF (0.1 M) and cool to 0 °C in an ice bath.
-
Activation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes at 0 °C.
-
Self-Validation Checkpoint: Monitor the reaction visually. The complete cessation of H2 gas evolution indicates the quantitative formation of the highly reactive lactam enolate.
-
-
Alkylation: Add the alkyl halide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching & Deprotection: Quench carefully with ice water and extract with Ethyl Acetate. To remove the N1-Boc group, treat the purified intermediate with 20% TFA in DCM for 2 hours, then concentrate to yield the N4-alkylated product.
References
-
Benchchem. "Protocol for N-alkylation of Methyl Piperazine-2-carboxylate." Benchchem Technical Protocols.3
-
ChemBuyersGuide. "ETHYL 2-(5-OXOPIPERAZIN-2-YL)ACETATE CAS: 257953-75-6." JH CHEM.
-
National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." PMC.1
-
Bouvier, Benjamin. "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Computational Chemistry.2
-
Benchchem. "Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine." Benchchem Technical Protocols.4
-
MDPI. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules.5
Sources
Technical Support Center: Troubleshooting the Stability of Ethyl (5-oxopiperazin-2-yl)acetate
Welcome to the Technical Support Center. As researchers and drug development professionals, handling bifunctional and trifunctional scaffolds requires a deep understanding of their kinetic and thermodynamic vulnerabilities.
Ethyl (5-oxopiperazin-2-yl)acetate is a highly versatile building block, but it is notoriously sensitive to its environment. The molecule contains three distinct functional groups: an ethyl ester , a secondary amine (at the N1 position of the piperazine ring), and a lactam (the 5-oxo amide group). The interplay between these groups—specifically the protonation state of the secondary amine and the electrophilicity of the ester—dictates the molecule's stability.
Below is our comprehensive troubleshooting guide to help you prevent degradation during synthesis, purification, and storage.
Part 1: Core Troubleshooting FAQs
Q1: Why does my compound degrade rapidly after a basic aqueous workup or when stored as a free base?
The Causality: When Ethyl (5-oxopiperazin-2-yl)acetate is exposed to basic media (pH > 8.5), the secondary amine at the N1 position is deprotonated into its free base form. In this state, the molecule possesses both a strong nucleophile (the free amine) and an electrophile (the ethyl ester).
This triggers two competing degradation pathways [1]:
-
Intermolecular Aminolysis (Oligomerization): The free amine of one molecule attacks the ester carbonyl of an adjacent molecule, expelling ethanol and forming an amide bond. This rapidly leads to the formation of inactive oligomers. This is a well-documented phenomenon in amino-ester chemistry, such as in the synthesis of poly(β-amino esters) [2].
-
Base-Catalyzed Saponification: If water is present, hydroxide ions ( OH− ) attack the ester via a tetrahedral intermediate. Because the resulting carboxylic acid is immediately deprotonated to a carboxylate salt, this reaction is thermodynamically irreversible [3].
The Solution: Never store this compound as a free base. Always isolate and store it as a protonated salt (e.g., Hydrochloride or Trifluoroacetate).
Q2: Is the 5-oxo lactam ring susceptible to cleavage under acidic HPLC conditions?
The Causality: A common misconception is that the acidic modifiers used in reverse-phase HPLC (e.g., 0.1% TFA or 0.1% Formic Acid) will hydrolyze the lactam ring. However, amides are highly stabilized by resonance. The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double-bond character. The Solution: The lactam ring requires harsh conditions (e.g., 6M HCl, reflux >100∘C ) to cleave. Standard acidic HPLC conditions (pH ~2 at room temperature) are perfectly safe. In fact, acidic media protonates the N1 amine, rendering it non-nucleophilic and completely stabilizing the ester against aminolysis.
Part 2: Visualizing Degradation and Workflows
Fig 1. Competing degradation pathways of the free base in basic or neutral media.
Fig 2. Optimized cold aqueous workup to prevent ester saponification and oligomerization.
Part 3: Quantitative Stability Matrix
To assist in your experimental design, we have summarized the stability of Ethyl (5-oxopiperazin-2-yl)acetate across various pH environments.
Table 1: Stability Matrix of Ethyl (5-oxopiperazin-2-yl)acetate
| Condition | pH Range | Primary State of N1 Amine | Ester Stability | Lactam Stability | Primary Degradation Pathway |
| 0.1% TFA (Aq) | 1.5 - 2.0 | Protonated ( NH2+ ) | High | High | None (Stable for weeks at 4°C) |
| Neutral Buffer | 7.0 - 7.4 | Mixed (Equilibrium) | Moderate | High | Slow intermolecular aminolysis |
| Sat. NaHCO3 | ~8.0 - 8.5 | Free Base ( NH ) | Low-Moderate | High | Saponification (if prolonged) |
| 0.1M NaOH | > 12.0 | Free Base ( NH ) | Very Low | Moderate | Rapid irreversible saponification |
Part 4: Self-Validating Experimental Protocols
Protocol A: Cold Aqueous Workup for Free Base Isolation
Rationale: To isolate the free base for subsequent coupling reactions without destroying the ester, you must minimize exposure to hydroxide ions and prevent the concentration of the neat free base.
-
Chill: Cool the acidic aqueous solution containing your compound to 0–4°C using an ice-water bath.
-
Layer: Add 2 volumes of cold Dichloromethane (DCM) to the flask to create a biphasic system.
-
Basify Gently: Slowly add cold saturated NaHCO3 dropwise under vigorous stirring until the aqueous layer reaches pH ~8. Do not use NaOH or KOH.
-
Extract: Immediately separate the organic layer. Extract the aqueous layer one more time with cold DCM.
-
Dry: Dry the combined organic layers over anhydrous Na2SO4 and filter.
-
Acidify Before Concentration (Critical): Do not concentrate the solution to dryness as a free base. Add 1.1 equivalents of HCl in dioxane to the organic layer, then evaporate the solvent under reduced pressure to isolate the stable hydrochloride salt.
Protocol B: Kinetic Stability Profiling via LC-MS
Rationale: Measuring degradation in basic media requires a self-validating quenching step; otherwise, the molecule will continue to degrade while sitting in the autosampler, yielding false degradation kinetics.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous Acetonitrile (ACN).
-
Initiation: Spike the stock into the test buffer (e.g., pH 9.0 borate buffer) containing an internal standard (e.g., caffeine) to a final concentration of 0.1 mg/mL.
-
Sampling: At defined time points (0, 15, 30, 60, 120 mins), extract a 50 µL aliquot of the reaction mixture.
-
Immediate Quench (Critical): Immediately dispense the 50 µL aliquot into a vial containing 50 µL of 2% Formic Acid in ACN. This instantly drops the pH below 3, protonating the amine and halting both saponification and aminolysis.
-
Analysis: Analyze via LC-MS. The constant ratio of the Internal Standard to the Analyte at T=0 validates the efficiency of the quenching step.
References
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Detailed mechanistic overview of the irreversibility of base-catalyzed ester hydrolysis via tetrahedral intermediates. URL:[Link]
-
ResolveMass Laboratories. Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Discussion on the reactivity of free amines with esters and the resulting hydrolytic degradation and oligomerization pathways. URL:[Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Kinetic analysis of how the deprotonation of the resulting carboxylic acid drives the saponification reaction forward irreversibly. URL:[Link]
Structural Elucidation of Ethyl (5-oxopiperazin-2-yl)acetate: A Comparative Guide to X-Ray Crystallography and Alternative Analytical Modalities
Ethyl (5-oxopiperazin-2-yl)acetate is a highly versatile, conformationally flexible chiral building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because it features a stereocenter at the C2 position and a lactam moiety (oxopiperazine ring) capable of complex hydrogen bonding, determining its exact three-dimensional spatial arrangement is a non-negotiable prerequisite for downstream rational drug design.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical modalities—Powder X-Ray Diffraction (PXRD) and 2D-Nuclear Magnetic Resonance (NMR)—for the structural elucidation of this compound.
The Causality of Analytical Selection
Selecting the correct analytical modality depends entirely on the physical state of the intermediate and the specific structural data required.
-
Single-Crystal X-Ray Diffraction (SCXRD): This is the undisputed gold standard for determining absolute configuration and precise bond lengths[1]. For Ethyl (5-oxopiperazin-2-yl)acetate, SCXRD maps the electron density to pinpoint the exact intermolecular hydrogen-bonding networks formed by the lactam N-H donor and the ester/lactam C=O acceptors.
-
Powder X-Ray Diffraction (PXRD): When diffraction-quality single crystals cannot be grown, or when rapid batch-to-batch polymorph screening is required, PXRD serves as the primary alternative. It provides a unique "fingerprint" of the bulk material's phase purity [1].
-
2D-NMR Spectroscopy: While X-ray techniques provide a static snapshot of the solid state, NMR is essential for understanding the dynamic behavior of the piperazine ring (e.g., chair-to-boat inversions) in physiological solutions [3].
Workflow comparing SCXRD, PXRD, and NMR for structural elucidation.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of each analytical approach when applied to Ethyl (5-oxopiperazin-2-yl)acetate.
| Performance Metric | Single-Crystal XRD (SCXRD) | Powder XRD (PXRD) | 2D-NMR Spectroscopy |
| Primary Output | 3D Atomic Coordinates & Lattice | Bulk Phase Fingerprint | Solution Connectivity & Dynamics |
| Sample Requirement | Single crystal (0.1 - 0.3 mm) | Bulk powder (~10 - 50 mg) | Dissolved sample (~5 - 10 mg) |
| Stereochemical Assignment | Absolute (Flack Parameter < 0.1) | Relative (via Rietveld Refinement) | Relative (via NOESY/ROESY) |
| Conformational State | Static (Solid-State) | Static (Solid-State) | Dynamic (Solution-State) |
| Resolution Limit | < 0.84 Å (Atomic resolution) | Phase-dependent (Lower resolution) | N/A (Through-space < 5 Å) |
| Time-to-Result | 12 - 48 Hours | 1 - 2 Hours | 2 - 4 Hours |
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental workflows must be designed as self-validating systems. Below is the optimized methodology for acquiring high-resolution SCXRD data for Ethyl (5-oxopiperazin-2-yl)acetate.
Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)
Step 1: Controlled Crystallization
-
Action: Dissolve 50 mg of Ethyl (5-oxopiperazin-2-yl)acetate in a minimal volume of ethyl acetate. Layer slowly with hexane and allow to evaporate at 20°C.
-
Causality: The binary solvent system (EtOAc/Hexane) balances solubility and volatility. Slow supersaturation controls the nucleation rate, preventing the formation of twinned or highly mosaicked crystals that would otherwise convolute the diffraction pattern.
Step 2: Cryocooling and Mounting
-
Action: Select a crystal (~0.2 × 0.2 × 0.1 mm), coat it in paratone oil, mount it on a goniometer, and immediately plunge-cool it to 100 K using a nitrogen stream.
-
Causality: Cooling to 100 K drastically reduces the Debye-Waller factor (thermal atomic vibrations). This is critical for sharpening high-angle diffraction spots and accurately resolving the electron density of lightweight hydrogen atoms involved in the lactam N-H···O hydrogen bonds.
Step 3: Data Collection and Integration
-
Action: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Integrate the frames using standard crystallographic software.
-
Self-Validation: The integration step is internally validated by the internal agreement factor ( Rint ). An Rint<0.05 confirms that symmetry-equivalent reflections match, proving the data collection strategy is sound and the crystal is not twinned.
Step 4: Structure Solution and Refinement
-
Action: Solve the structure using direct methods and refine anisotropically using full-matrix least-squares on F2 .
-
Self-Validation: The final structural model is validated by the residual R-factor ( R1 ). An R1<0.05 and a Goodness-of-Fit (S) approximating 1.0 mathematically guarantees that the proposed 3D model perfectly aligns with the raw experimental diffraction data.
Self-validating SCXRD experimental protocol for structural refinement.
Protocol 2: Powder X-Ray Diffraction (PXRD) for Polymorph Screening
-
Action: Gently grind the bulk powder of Ethyl (5-oxopiperazin-2-yl)acetate using an agate mortar and pestle. Load onto a zero-background silicon holder and scan from 2θ = 3° to 40° using Cu Kα radiation.
-
Causality: Gentle grinding ensures a randomized crystallite orientation, preventing preferred orientation artifacts in the diffractogram. The zero-background holder eliminates amorphous baseline noise, allowing for the detection of low-level polymorphic impurities [1].
Mechanistic Insights: Piperazine Ring Dynamics
In the solid state, piperazine derivatives predominantly adopt a chair conformation to minimize steric hindrance and torsional strain [2]. For Ethyl (5-oxopiperazin-2-yl)acetate, the bulky ethyl acetate group at the C2 position will preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons of the ring.
SCXRD definitively proves this by providing exact torsion angles (e.g., the N1-C2-C3-N4 dihedral angle), which can be cross-referenced with computational Density Functional Theory (DFT) models[2]. Furthermore, the SCXRD data will reveal the intermolecular hydrogen-bonding network: the N1 secondary amine and the N4 amide nitrogen act as critical nodes, forming distinct C(4) or R22(8) hydrogen-bonded motifs with adjacent carbonyl oxygens, which dictates the macroscopic stability of the crystal lattice.
References
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics, ACS Publications. URL:[Link]
-
X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists Molecules, MDPI. URL:[Link]
Comprehensive Comparison Guide: Reference Standards for Ethyl (5-oxopiperazin-2-yl)acetate Analysis
Executive Summary & Mechanistic Challenges
Ethyl (5-oxopiperazin-2-yl)acetate is a critical piperazine-derived intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Certifying the purity of its reference standards is paramount for accurate downstream mass balance and yield calculations.
However, analyzing this compound presents two distinct mechanistic challenges:
-
Optical Invisibility: Like many piperazine derivatives, the core ring lacks a highly conjugated π -system, resulting in the absence of a strong UV chromophore. Direct HPLC-UV analysis typically suffers from poor sensitivity and severe baseline drift at low wavelengths (e.g., 205 nm)[1].
-
Chemical Fragility: The molecule contains both a lactam (oxopiperazine) ring and an ethyl ester moiety. The ester group is highly sensitive to base-catalyzed hydrolysis[2]. Analytical methods that require basic conditions (such as certain derivatizations or high-pH mobile phases) risk degrading the standard into its corresponding acid, artificially lowering the reported purity.
Comparison of Reference Standard Grades
Selecting the correct grade of reference standard dictates the baseline reliability of your analytical method. Commercial analytical standards must be stored under strictly controlled conditions (e.g., < 25°C, protected from moisture) to maintain >99% assay integrity[3].
| Standard Grade | Typical Purity | Certification Requirements | Primary Application | Cost/Availability |
| Primary (Pharmacopeial/Analytical) | ≥ 99.5% | Full structural elucidation (1H/13C NMR, FT-IR, HRMS), absolute mass balance (qNMR or TGA/KF). | Calibration of instruments; qualification of secondary standards. | High cost; often requires custom synthesis for specific intermediates. |
| Secondary (Working Standard) | ≥ 98.0% | Qualified against a Primary Standard via HPLC-UV or LC-MS/MS. | Routine batch release, daily Quality Control (QC) assays. | Moderate; synthesized in-house from high-purity production batches. |
| Impurity Standard | ≥ 95.0% | Identity confirmed via MS/NMR. | Validating stability-indicating methods (e.g., spiking studies). | High cost; requires targeted synthesis of degradants (e.g., hydrolyzed acid). |
Comparative Performance of Analytical Modalities
To overcome the lack of a UV chromophore, laboratories must choose between direct detection, chemical derivatization, or mass spectrometry.
| Analytical Parameter | Direct HPLC-UV (205 nm) | HPLC-UV with Derivatization (NBD-Cl) | LC-MS/MS (ESI+) |
| Sensitivity (LOD) | ~10 - 50 μ g/mL | 0.5 - 1.0 μ g/mL | < 0.01 μ g/mL |
| Selectivity | Poor (Prone to matrix interference) | Excellent (Specific to 1∘ / 2∘ amines) | Ultimate (m/z specific) |
| Throughput | High (No sample prep) | Moderate (Requires 20 min reaction) | High (Direct injection) |
| Mechanism | Native absorbance | Nucleophilic aromatic substitution | Ionization to [M+H]+ |
| Best For... | Bulk purity assay of Primary Standards | Routine QC of Working Standards | Trace impurity profiling |
Analytical Decision Workflow
Workflow for selecting the optimal analytical method for piperazine derivative standards.
Self-Validating Experimental Protocol: Derivatization HPLC-UV
While LC-MS/MS is the gold standard for trace analysis, HPLC-UV coupled with NBD-Cl (4-chloro-7-nitrobenzofuran) derivatization remains the most robust and accessible method for routine standard certification[4].
The Causality of the Protocol: NBD-Cl reacts selectively with the secondary amine of the piperazine ring. Because the reaction requires a mildly alkaline environment (pH 8.0), the ethyl ester is at risk of hydrolysis[2]. Therefore, this protocol incorporates a strict time-limit and an acidic quenching step to create a self-validating system that prevents artifactual degradation.
Step 1: System Suitability Test (SST) Preparation
-
Diluent: Methanol:Water (50:50, v/v).
-
Standard Stock: Accurately weigh 20.0 mg of the Ethyl (5-oxopiperazin-2-yl)acetate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (2.0 mg/mL).
Step 2: Controlled Derivatization Reaction
-
Transfer 100 μ L of the Standard Stock into a 2 mL amber HPLC vial.
-
Add 500 μ L of 0.1 M Borate Buffer. Critical Control: Ensure the buffer is exactly pH 8.0. Exceeding pH 8.5 will rapidly hydrolyze the ethyl ester.
-
Add 400 μ L of NBD-Cl solution (2.0 mg/mL in Methanol).
-
Seal the vial and incubate at 35°C for exactly 20 minutes to drive the nucleophilic substitution[4].
Step 3: Reaction Quenching (Ester Stabilization)
-
Immediately upon removing the vial from the incubator, add 100 μ L of 0.1 M HCl.
-
Causality: This drops the pH to ~4.0, instantly halting the derivatization reaction and stabilizing the fragile ester linkage against hydrolysis.
Step 4: Chromatographic Conditions
-
Column: Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μ m) or equivalent C18.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 340 nm (Specific to the NBD-piperazine adduct).
-
Injection Volume: 5 μ L.
Step 5: Validation Criteria
To ensure the system is self-validating, perform 6 replicate injections of the derivatized standard. The system is only valid if:
-
Precision: Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.
-
Tailing Factor: ≤ 1.5 (ensuring no secondary interactions with silanol groups).
-
Resolution: ≥ 2.0 between the main peak and the NBD-OH byproduct peak.
References
- A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
- Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
- ethyl 2-(2-oxopyrrolidin-1-yl)
- Piperazine analytical standard 142-63-2 Source: Sigma-Aldrich URL
Sources
Ethyl (5-oxopiperazin-2-YL)acetate proper disposal procedures
As a Senior Application Scientist in drug development, I frequently observe that the operational handling of nitrogenous building blocks—such as Ethyl (5-oxopiperazin-2-yl)acetate—is just as critical as their synthetic utility. Proper disposal is not merely a regulatory checkbox; it is a fundamental component of laboratory safety, environmental stewardship, and operational cost-efficiency[1].
Below is a comprehensive, causality-driven guide to the proper segregation, containerization, and disposal of Ethyl (5-oxopiperazin-2-yl)acetate.
Part 1: Chemical Profiling & Causality (The "Why")
Ethyl (5-oxopiperazin-2-yl)acetate ( C8H14N2O3 ) is a piperazine derivative featuring a secondary amine, a lactam (cyclic amide), and an ethyl ester. Understanding its structural properties is the first step in self-validating your disposal protocol:
-
The Segregation Imperative: This molecule is entirely devoid of halogens (fluorine, chlorine, bromine, iodine). Therefore, it strictly belongs to the non-halogenated organic waste stream [2].
-
Causality: Halogenated waste requires specialized, ultra-high-temperature incineration to scrub out highly toxic dioxins and furans, making its disposal significantly more expensive[3]. If you mix Ethyl (5-oxopiperazin-2-yl)acetate with even a small amount of a halogenated solvent (like dichloromethane or chloroform) during extraction, the entire container must be downgraded to the halogenated waste stream[2],[3].
-
-
Reactivity Considerations: While stable under neutral conditions, the ester and lactam moieties can undergo hydrolysis in the presence of strong aqueous acids or bases. Mixing this compound with highly reactive, incompatible chemical waste can generate unexpected heat or pressure[4].
Part 2: Quantitative Data & Waste Classification
| Chemical / Operational Parameter | Specification & Actionable Insight |
| Chemical Identity | Ethyl (5-oxopiperazin-2-yl)acetate ( C8H14N2O3 ) |
| Halogen Content | 0% (Strictly Non-Halogenated) |
| Primary Reactivity | Mildly basic amine; hydrolyzable ester/lactam |
| EPA Waste Stream | Non-Halogenated Organic Waste |
| Container Compatibility | High-Density Polyethylene (HDPE) or Amber Glass |
| Approved Disposal Mechanism | High-Temperature Thermal Incineration |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Generation & Segregation
-
Isolate the Waste: Determine the solvent vehicle used with the Ethyl (5-oxopiperazin-2-yl)acetate. If the solvent is non-halogenated (e.g., methanol, ethanol, ethyl acetate, or neat), direct it to the non-halogenated stream[2].
-
Prevent Cross-Contamination: Never mix this organic waste with aqueous heavy metals, strong oxidizers, or concentrated mineral acids[5].
Phase 2: Containerization
-
Select the Vessel: Use High-Density Polyethylene (HDPE) or glass containers. These materials provide broad chemical compatibility and prevent structural degradation or leaching[6].
-
Maintain 10% Headspace: Fill the container to no more than 90% capacity.
-
Causality: Leaving at least 10% headspace is critical to accommodate vapor expansion caused by ambient temperature fluctuations in the lab, preventing catastrophic container rupture[2].
-
-
Seal Tightly: Keep the container tightly capped at all times unless actively adding waste. Evaporation is strictly prohibited as a disposal method under EPA regulations[7].
Phase 3: Labeling & SAA Storage
-
Immediate Labeling: Affix a "Hazardous Waste" tag the moment the first drop of waste enters the container[4].
-
Detail Constituents: Clearly list "Ethyl (5-oxopiperazin-2-yl)acetate" and the exact solvent vehicle with approximate percentages (e.g., "Methanol 90%, Ethyl (5-oxopiperazin-2-yl)acetate 10%"). Avoid generic abbreviations or chemical structures on the label[3].
-
Secondary Containment: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Place the primary container inside a secondary spill tray to capture any accidental leaks[8],[5].
Phase 4: Final Disposal & Spill Management
-
EHS Transfer: Once the container reaches its volume limit or the maximum accumulation time (typically 90 to 365 days depending on your facility's generator status), transfer it to Environmental Health and Safety (EHS)[6],[9]. The ultimate destruction method is thermal incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[10],[8].
-
Spill Protocol: For small spills, contain the material using an inert absorbent (like vermiculite or sand). Do not use combustible materials (like paper towels) if the solvent vehicle is highly flammable[2]. Place the absorbed material into a solid hazardous waste container.
-
Empty Reagent Bottles: Empty containers that originally held the neat chemical must be triple-rinsed with a compatible solvent. The rinsate must be collected as hazardous liquid waste[7],[2].
Part 4: Waste Routing Visualization
Caption: Workflow for the proper segregation and disposal of Ethyl (5-oxopiperazin-2-yl)acetate.
References
-
University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." UPenn EHRS.[Link]
-
University of North Carolina at Chapel Hill. "Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan." UNC Environment, Health and Safety.[Link]
-
U.S. Environmental Protection Agency (EPA). "MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses." EPA Hazardous Waste Generators.[Link]
-
University of Tennessee. "Hazardous Waste Guide." UTIA Safety Office.[Link]
Sources
- 1. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 4. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 5. mn.uio.no [mn.uio.no]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. in.ewu.edu [in.ewu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. scribd.com [scribd.com]
Personal protective equipment for handling Ethyl (5-oxopiperazin-2-YL)acetate
Comprehensive Safety and Operational Protocol for Ethyl (5-oxopiperazin-2-YL)acetate in Medicinal Chemistry
As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires moving beyond generic safety data sheets. Ethyl 2-(5-oxopiperazin-2-yl)acetate (CAS: 259263-97-3)[1] is a critical intermediate in the synthesis of peptidomimetics and novel therapeutics. While the incorporation of the oxo group (an amide) and the ethyl ester significantly reduces the severe basicity and corrosiveness associated with free piperazine[2], the core piperazine pharmacophore remains intact. This structural feature dictates our primary operational hazard: insidious respiratory and dermal sensitization[3][4].
This guide provides a self-validating, mechanistically grounded framework for the safe handling, weighing, and disposal of this compound.
Physicochemical & Mechanistic Hazard Profile
Understanding the causality behind a chemical's hazard profile is the first step in effective risk mitigation. Piperazine derivatives act as haptens; they can cross-link with human serum albumin, triggering an IgE-mediated immune response[2][3]. This means initial exposures may be entirely asymptomatic, but subsequent micro-exposures can trigger severe, asthma-like respiratory attacks or contact dermatitis[3][5].
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Value / GHS Classification | Mechanistic Rationale |
| CAS Number | 259263-97-3 | Unique identifier for the ethyl ester derivative[1]. |
| Molecular Weight | 186.21 g/mol | Low molecular weight increases volatility and dermal penetration risk. |
| Skin Irritation | Category 2 (H315) | The amine group disrupts the dermal acid mantle; the ester acts as a mild solvent[6]. |
| Eye Irritation | Category 2A (H319) | Direct contact causes rapid corneal epithelial disruption[6]. |
| Sensitization | Category 1 (H317, H334) | The piperazine ring acts as a hapten, inducing IgE-mediated allergic responses[2][5]. |
| Reproductive Toxicity | Category 2 (H361) | Piperazine scaffolds are suspected of impairing fertility in mammalian models[2][7]. |
Personal Protective Equipment (PPE) Matrix
Because of the sensitization risks, PPE must be treated as a strict secondary barrier behind primary engineering controls (e.g., fume hoods).
Table 2: Required PPE and Material Justification
| PPE Category | Specification | Causal Justification |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator. | Essential if handling powders outside a controlled hood to prevent inhalation of sensitizing dust[4]. |
| Hand Protection | Double-gloving: Nitrile (inner) + Butyl rubber (outer). | Nitrile provides dexterity; Butyl rubber prevents breakthrough from ester-based solvents often used in tandem[3]. |
| Eye Protection | Impact-resistant safety goggles (unvented). | Prevents airborne dust from contacting the ocular mucosa. Contact lenses must not be worn[3]. |
| Body Protection | Disposable Tyvek lab coat or chemically resistant apron. | Piperazine derivatives can absorb into woven fabrics, causing prolonged dermal micro-exposures[3][4]. |
Standard Operating Procedure (SOP): Handling and Weighing
This protocol is designed as a self-validating system. For example, Step 3 (static elimination) directly validates Step 4 (weighing accuracy) while simultaneously mitigating the risk of aerosolization.
Step-by-Step Methodology:
-
Engineering Control Verification : Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) has a verified face velocity of 80–100 feet per minute (fpm).
-
PPE Donning : Don double gloves, unvented goggles, and a disposable lab coat[3].
-
Static Elimination (Critical) : Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth. Rationale: Piperazine powders are highly prone to static charge. Opening a charged bottle can cause violent aerosolization, leading to immediate inhalation exposure[4].
-
Weighing : Transfer the required mass of Ethyl (5-oxopiperazin-2-YL)acetate into a pre-tared, sealable anti-static weigh boat.
-
Sealing & Transfer : Seal the weigh boat completely before removing it from the fume hood to transfer it to the reaction vessel.
-
Decontamination : Wipe down the balance and hood surface with a 10% bleach solution followed by 70% ethanol to degrade residual active pharmaceutical ingredients (APIs).
Operational Workflow & Spill Response Visualization
Operational workflow and spill response for handling piperazine derivatives.
Emergency Response & Disposal Plan
If a spill occurs outside of primary containment, the risk of respiratory sensitization increases exponentially. Follow this validated response plan:
Step-by-Step Spill Response Protocol:
-
Evacuate & Isolate : Immediately clear personnel from the immediate area. If the powder has aerosolized, hold your breath and evacuate the lab immediately[4].
-
Ventilation Control : Ensure the room's HVAC system is set to 100% exhaust (no recirculation).
-
Containment : Cover the solid spill with damp absorbent pads to prevent further dust generation. Do not dry sweep , as this will aerosolize the hapten[4].
-
Neutralization : Carefully apply a dilute acidic solution (e.g., 1% acetic acid) to the pads to neutralize the amine functionality. Follow this by covering the area with an inert absorbent like vermiculite.
-
Collection : Scoop the neutralized mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.
Waste Disposal Guidelines:
-
Segregation : Do not mix piperazine waste with strong oxidizing agents. Segregate the waste into "Halogenated" or "Non-Halogenated" organic waste streams depending on the reaction solvent used[8].
-
Labeling : Clearly label the waste container as "Toxic/Sensitizing Organic Waste - Contains Piperazine Derivatives" to alert downstream disposal personnel of the sensitization risk[8].
References
-
Echemi. "Index Suppliers Goods by 2 - page 5061 - Echemi" (CAS Verification). Available at: 1
-
New Jersey Department of Health. "Piperazine - HAZARD SUMMARY". Available at: 3
-
AK Scientific, Inc. "1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate - Safety Data Sheet". Available at: 6
-
Thermo Fisher Scientific. "SAFETY DATA SHEET - Ethyl 1-piperazineacetate". Available at: 8
-
Australian Industrial Chemicals Introduction Scheme (AICIS). "Piperazine: Human health tier II assessment". Available at: 2
-
Santa Cruz Biotechnology. "Piperazine - Safety Data Sheet". Available at: 4
-
Total SDS. "Safety Data Sheet - Piperazine Derivatives". Available at: 7
-
Scribd. "Piperazine Anhydrous SDS". Available at:5
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
